Cy5.5-SE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H47N3O16S4 |
|---|---|
Poids moléculaire |
1014.1 g/mol |
Nom IUPAC |
(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63) |
Clé InChI |
DOMDXTIMIZCSNC-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Cy5.5-SE: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a widely used far-red fluorescent dye in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document details the core chemical properties, applications, and experimental protocols associated with this compound, facilitating its effective integration into research and development workflows.
Core Concepts: Introduction to this compound
Cyanine5.5-Succinimidyl Ester (this compound), also known as Cy5.5 NHS ester or Sulpho-Cyanine 5.5, is a reactive fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its defining characteristic is the N-hydroxysuccinimide (NHS) ester functional group, which allows for the covalent labeling of primary amines (-NH2) present in various biomolecules, most notably proteins, antibodies, and peptides.[3] This reaction forms a stable amide bond, permanently attaching the fluorescent Cy5.5 moiety to the target molecule.[4]
The fluorescence of Cy5.5 lies in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[5] This spectral profile is highly advantageous for biological imaging applications due to reduced background fluorescence from biological tissues and deeper tissue penetration compared to dyes that emit in the visible spectrum.[5] These properties make this compound an invaluable tool for a range of applications, including in vivo imaging, immunofluorescence, flow cytometry, and targeted drug delivery studies.[1][5]
Full Chemical Name: Tris(triethylammonium) 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-((1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate.[6]
Chemical Structure and Properties
The chemical structure of this compound consists of two indolenine rings linked by a polymethine chain, which forms the core of the cyanine dye. This core is functionalized with an NHS ester to enable covalent conjugation to biomolecules.
Caption: Chemical Structure of Cy5.5-Succinimidyl Ester.
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | [6] |
| Emission Maximum (λem) | ~694 nm | [6] |
| Molar Extinction Coefficient (ε) | ~190,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) | ~0.28 | [6] |
| Molecular Weight (M.Wt) | ~1317.7 g/mol | [6][7] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [6] |
| Solubility | Soluble in DMSO and DMF | [8] |
Experimental Protocols
Antibody Labeling with this compound
This protocol provides a detailed methodology for the covalent labeling of an antibody with this compound.
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), the antibody must be purified by dialysis against PBS.[1]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound in 100 µL of DMSO to create a 10 mg/mL solution.[7]
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.5 by adding 1/10th volume of the 1 M sodium bicarbonate buffer.[1]
-
Calculate the required volume of the this compound stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point.[1]
-
Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a spin desalting column according to the manufacturer's instructions.[6] This is a crucial step to remove free dye that can interfere with downstream applications.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of Cy5.5 (~675 nm).[6]
-
Visualizing Workflows and Pathways
Logical Workflow for Antibody Labeling
The following diagram illustrates the step-by-step process for labeling an antibody with this compound.
Caption: Workflow for labeling antibodies with this compound.
Chemical Reaction Pathway
This diagram shows the chemical reaction between the NHS ester of this compound and a primary amine on a protein.
Caption: Reaction of this compound with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. drmr.com [drmr.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
Unveiling the Spectral Signature of Cy5.5-SE: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral properties of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a widely utilized near-infrared (NIR) fluorescent dye in biomedical research and drug development. This document details the core photophysical characteristics of this compound, including its excitation and emission spectra, molar extinction coefficient, and quantum yield. A detailed experimental protocol for the accurate determination of its spectral properties is provided, alongside a visual representation of the experimental workflow. Furthermore, this guide explores the application of this compound in elucidating cellular signaling pathways, with a specific focus on the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a critical pathway in angiogenesis and oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their research endeavors.
Introduction to this compound
Cyanine5.5-Succinimidyl Ester (this compound) is a member of the cyanine (B1664457) dye family, renowned for its fluorescence in the near-infrared (NIR) spectrum.[1] Its succinimidyl ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, and peptides.[2][3] The key advantage of operating in the NIR window (700-900 nm) is the minimal autofluorescence from biological tissues, leading to a high signal-to-noise ratio and enabling deep tissue imaging.[4] These properties make this compound an invaluable tool for a range of applications including in vivo imaging, flow cytometry, and immunofluorescence-based assays.[5][6]
Core Photophysical Properties of this compound
The utility of a fluorophore is defined by its unique spectral characteristics. The key photophysical parameters of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 - 683 nm | [2][7] |
| Emission Maximum (λem) | ~694 - 703 nm | [2][7] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.23 - 0.28 | [5] |
| Molecular Weight | ~1317.7 g/mol | [2][3] |
Table 1: Photophysical Properties of this compound. This table summarizes the key spectral and physical characteristics of the this compound dye. The ranges in values reflect minor variations reported across different suppliers and experimental conditions.
Experimental Protocol: Determination of Excitation and Emission Spectra
The following protocol outlines the methodology for the accurate measurement of the excitation and emission spectra of this compound.
Materials and Equipment
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Sample Preparation
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution Preparation: Prepare a dilute working solution of this compound in PBS (pH 7.4). The final concentration should be adjusted to achieve an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.
Measurement of Absorbance Spectrum
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Use a quartz cuvette filled with PBS as a blank to zero the instrument.
-
Replace the blank with the cuvette containing the this compound working solution.
-
Scan the absorbance from 500 nm to 800 nm.
-
Identify the wavelength of maximum absorbance (λabs_max). This will be used as the excitation wavelength for the emission scan.
Measurement of Emission Spectrum
-
Turn on the spectrofluorometer and allow the lamp and detectors to stabilize.
-
Set the excitation wavelength to the λabs_max determined in the previous step.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Scan the emission spectrum from the excitation wavelength + 10 nm to 850 nm.
-
Identify the wavelength of maximum fluorescence intensity (λem_max).
Measurement of Excitation Spectrum
-
Set the emission wavelength to the λem_max determined in the previous step.
-
Set the excitation and emission slit widths as before.
-
Scan the excitation spectrum from 500 nm to the emission wavelength - 10 nm.
-
The resulting spectrum should closely resemble the absorbance spectrum.
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Fluorescence Spectroscopy
The following diagram illustrates the key steps involved in the determination of the fluorescence spectra of a compound like this compound.
Application in Signaling Pathway Analysis: VEGF/VEGFR Signaling
This compound is frequently conjugated to antibodies or other targeting ligands to visualize and quantify specific molecules in biological systems. A prominent example is the study of the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathway, which is a cornerstone of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer and other diseases. Cy5.5-labeled probes targeting VEGFR can be used to monitor receptor expression and activity in vivo.[5]
The following diagram illustrates a simplified representation of the VEGF/VEGFR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-chain VEGF/Cy5.5 targeting vegf receptors to indicate atherosclerotic plaque instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cy5.5-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cy5.5-Single-chain Cys-tagged vascular endothelial growth factor-121 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cy5.5 Succinimidyl Ester: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5.5 succinimidyl ester, a near-infrared (NIR) fluorescent dye conjugate widely utilized in biological research. We will delve into its core mechanism of action, provide detailed experimental protocols for its use in bioconjugation, and present key quantitative data for practical laboratory applications.
Core Mechanism of Action: Amine-Reactive Labeling
Cy5.5 succinimidyl ester, also known as Cy5.5 NHS ester, is a fluorescent labeling reagent designed to covalently attach the Cy5.5 fluorophore to biomolecules. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is a highly efficient amine-reactive moiety.[1][2]
The primary targets for this reaction are the free primary amino groups (-NH₂) found on biomolecules.[3][4] In proteins, these are most commonly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[5][] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible covalent amide bond, effectively linking the Cy5.5 dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[1][][7]
Reaction Conditions: The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer.[7]
-
Optimal pH: The reaction is most efficient in a slightly alkaline environment, typically between pH 8.3 and 8.5.[7][8] In this range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the hydrolysis of the succinimidyl ester is minimized.
-
Low pH (<8): At lower pH values, the amino groups are largely protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction rate.[7][9]
-
High pH (>9.0): At higher pH levels, the competing reaction of NHS ester hydrolysis increases significantly, reducing the overall labeling efficiency as the ester reacts with water instead of the amine.[7][10]
Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[11]
Quantitative Data
The spectral and physical properties of Cy5.5 are essential for designing experiments and selecting appropriate instrumentation.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~675 nm | [3][12] |
| Emission Maximum (Em) | ~694 nm | [3][12] |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [3] |
| Molecular Weight | ~1000.09 g/mol | [3] |
| Recommended pH Range | 4 - 10 (for conjugate) | [4] |
| Solubility | Water, DMSO, DMF | [3] |
Experimental Protocols
This section provides a detailed methodology for labeling an IgG antibody with Cy5.5 succinimidyl ester.
-
IgG Antibody (or other protein to be labeled)
-
Cy5.5 Succinimidyl Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]
-
Purification/Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Gel Filtration Column (e.g., Sephadex G-25) or Spin Column (10K MWCO for IgG)[5]
-
(Optional) Quenching Solution: 1 M Lysine or Hydroxylamine
-
Spectrophotometer (for measuring absorbance)
-
Protein Solution:
-
Dissolve or dialyze the antibody into the 0.1 M sodium bicarbonate reaction buffer.[12]
-
Adjust the protein concentration to 2.5 - 10 mg/mL. Higher protein concentrations ( >5 mg/mL) generally lead to greater labeling efficiency.[5][12]
-
Ensure the protein solution is free of amine-containing contaminants like Tris or ammonium (B1175870) salts.[12]
-
-
Dye Stock Solution:
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[12][13] Vortex briefly to ensure it is fully dissolved.[5]
-
Note: This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[8][12] Unused stock in anhydrous DMSO can be stored at -20°C for a few weeks, protected from light and moisture.[5][14]
-
-
Calculate Molar Ratio: Determine the desired dye-to-protein molar ratio. Ratios between 5:1 and 20:1 are often good starting points for optimization.[13] For IgG, a ratio of 9:1 to 15:1 is typical.[5]
-
Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the Cy5.5 stock solution dropwise.[5][12]
-
Ensure the volume of DMSO/DMF added does not exceed 10% of the total reaction volume to avoid protein denaturation.[13]
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][12] Continuous, gentle stirring or rocking is recommended.[5]
It is crucial to separate the labeled antibody from the unreacted, free Cy5.5 dye immediately after the reaction.[5]
-
Gel Filtration Chromatography (Recommended):
-
Equilibrate a Sephadex G-25 column with 1X PBS.[12]
-
Load the entire reaction mixture onto the column.[5]
-
Elute with 1X PBS. The first colored band to elute from the column is the Cy5.5-labeled antibody conjugate.[5] The smaller, free dye molecules will elute later.
-
Collect the fractions corresponding to the first band.
-
-
Spin Column/Ultrafiltration:
-
For smaller scale reactions, an ultrafiltration vial (e.g., 10K MWCO for IgG) can be used to remove free dye and concentrate the sample.[5]
-
The DOL, or the average number of dye molecules conjugated to each protein, is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and ~675 nm (A₆₇₅, for Cy5.5).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ / A_max for the dye). For Cy5.5, this is typically around 0.05.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the DOL:
-
DOL = A₆₇₅ / (ε_dye × Protein Conc. (M))
-
Where:
-
ε_dye is the molar extinction coefficient of Cy5.5 at ~675 nm (~190,000 M⁻¹cm⁻¹).
-
An optimal DOL for most antibodies is between 2 and 10.[14]
-
-
Store the final conjugate solution at 4°C, protected from light.[5]
-
For long-term storage, add a carrier protein like BSA (to 5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (to 0.01-0.03%).[5] Alternatively, add glycerol (B35011) to 50% and store at -20°C.[5] Under these conditions, conjugates can be stable for a year or more.[5]
References
- 1. youtube.com [youtube.com]
- 2. abpbio.com [abpbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. acebiolab.com [acebiolab.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to Cy5.5-SE for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the use of Cyanine5.5 succinimidyl ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. We will delve into its fundamental properties, provide detailed experimental protocols, and present quantitative data to empower researchers in their preclinical and translational studies.
Introduction to this compound
This compound is a member of the cyanine (B1664457) dye family, renowned for its application in biomedical research, particularly in the visualization and tracking of biological molecules within complex living systems.[1][2] Its fluorescence in the near-infrared spectrum (approximately 675 nm excitation and 694 nm emission) makes it an exceptional tool for in vivo imaging.[3][4][5] This spectral range is often referred to as the "NIR window," where absorption and scattering of light by biological tissues like skin, blood, and fat are significantly minimized.[2] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum, leading to clearer and more sensitive imaging results.[1][2]
The succinimidyl ester (SE) functional group of this compound enables its covalent conjugation to primary amines (-NH2) present on biomolecules such as proteins, antibodies, and peptides.[6][7][8] This reaction forms a stable amide bond, ensuring that the fluorescent label remains securely attached to its target molecule during in vivo experiments. The sulfonated form of Cy5.5 enhances its water solubility, a crucial property for biological applications.[9][]
Core Properties of this compound
A thorough understanding of the physicochemical and spectral properties of this compound is paramount for successful experimental design and accurate data interpretation.
| Property | Value | References |
| Chemical Name | Tris(triethylammonium) 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-((1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate | [5] |
| Molecular Weight | ~1317.7 g/mol | [5] |
| Excitation Maximum (λex) | ~675 nm | [3][4][5] |
| Emission Maximum (λem) | ~694 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3][9] |
| Quantum Yield (Φ) | ~0.23 | [4] |
| Solubility | Water, DMSO, DMF | [11] |
| Reactivity | Primary amines | [6][8] |
| Storage | -20°C, desiccated, protected from light | [8][12] |
Experimental Protocols
The following sections provide detailed methodologies for labeling biomolecules with this compound, purifying the conjugate, and performing in vivo imaging.
Protein and Antibody Labeling with this compound
This protocol outlines the steps for covalently labeling proteins or antibodies with this compound.
Materials:
-
This compound
-
Protein or antibody to be labeled (in an amine-free buffer like PBS)
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the protein/antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[9][13] Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[13]
-
Adjust the pH of the protein solution to 8.5-9.5 using the reaction buffer. This is crucial for efficient labeling as the primary amino groups need to be deprotonated.[7][14]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[13] Protect the solution from light.
-
-
Molar Ratio Calculation:
-
The optimal molar ratio of this compound to protein can vary. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[7]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to stop the labeling process by reacting with any unreacted dye.[7]
-
Workflow for labeling proteins or antibodies with this compound.
Purification of the Cy5.5-Conjugate
Purification is essential to remove unconjugated dye, which can lead to inaccurate biodistribution data and high background signals in imaging.[14]
Procedure using a Size-Exclusion Column (e.g., Sephadex G-25):
-
Column Equilibration: Equilibrate the desalting column with PBS (pH 7.2-7.4).[13]
-
Sample Loading: Load the quenched reaction mixture onto the top of the column.[13]
-
Elution: Add PBS to the column to begin the separation. The larger Cy5.5-protein conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer.[13]
-
Fraction Collection: Collect the colored fractions. The first colored band to elute contains the desired conjugate.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Cy5.5).[7] An optimal DOL is typically between 2 and 7.[7]
Purification workflow for Cy5.5-labeled conjugates.
In Vivo Imaging Protocol
This protocol provides a general workflow for in vivo imaging of a Cy5.5-labeled probe in a mouse model.
Materials:
-
Cy5.5-labeled probe
-
Tumor-bearing or healthy mice
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Sterile vehicle (e.g., PBS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[9]
-
Place the mouse in the imaging chamber.
-
To minimize autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[2]
-
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess background fluorescence.[2]
-
Inject the Cy5.5-labeled probe intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse.[2]
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window and assess pharmacokinetics.[2]
-
Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~695 nm).[15]
-
-
Data Analysis:
-
Ex Vivo Biodistribution (Optional):
General workflow for in vivo imaging with a Cy5.5-labeled probe.
Applications in Signaling and FRET
Cy5.5 is a valuable tool for studying molecular interactions and signaling pathways through Fluorescence Resonance Energy Transfer (FRET). FRET is a mechanism where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. When Cy5.5 is used as an acceptor and paired with a suitable donor (e.g., Cy3), the proximity of the two fluorophores (typically within 1-10 nm) can be monitored. This principle can be applied to:
-
Protein-Protein Interactions: By labeling two proteins of interest with a FRET pair, their interaction can be detected by the appearance of a FRET signal.
-
Conformational Changes: Intramolecular FRET can be used to monitor conformational changes within a single protein.
-
Enzyme Activity: FRET-based biosensors can be designed to report on the activity of specific enzymes.
Principle of FRET for detecting protein-protein interactions using a Cy3-Cy5.5 pair.
Pharmacokinetics and Biodistribution
Understanding the pharmacokinetic (PK) and biodistribution profiles of a Cy5.5-labeled probe is crucial for interpreting imaging data and for the development of targeted therapies. The PK profile describes the absorption, distribution, metabolism, and excretion of the probe over time. The biodistribution reveals the accumulation of the probe in different organs and tissues.
Studies have shown that the biodistribution of Cy5.5-labeled molecules is highly dependent on the properties of the molecule to which it is conjugated.[16][17][18] For example, unconjugated Cy5.5 dye is rapidly cleared from the body, primarily through the kidneys.[17][18] In contrast, when conjugated to larger molecules like antibodies or nanoparticles, the clearance is slower, and the distribution is dictated by the targeting properties of the carrier molecule.[16][19] Ex vivo analysis of organs after the final in vivo imaging time point is a common method to quantify the biodistribution of the probe.[9][16]
Conclusion
This compound is a powerful and versatile tool for in vivo imaging, offering high sensitivity and deep tissue penetration due to its near-infrared fluorescence.[1][9] Its ability to be easily conjugated to a wide range of biomolecules makes it suitable for numerous applications, from tracking the biodistribution of drug delivery vehicles to studying fundamental biological processes like protein interactions.[1][2] By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage the capabilities of this compound to generate robust and reproducible data in their preclinical research and drug development efforts.[9]
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy5.5-Single-chain Cys-tagged vascular endothelial growth factor-121 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 5. rndsystems.com [rndsystems.com]
- 6. abpbio.com [abpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 17. KoreaMed Synapse [synapse.koreamed.org]
- 18. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Far-Red Spectrum: A Technical Guide to Cy5.5-SE Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a widely utilized far-red fluorescent dye. This document provides a comprehensive overview of its fundamental properties, reaction mechanisms, and detailed protocols for its application in labeling biomolecules, catering to the needs of researchers and professionals in life sciences and drug development.
Core Principles of Cy5.5 Fluorescence
Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms linked by a polymethine chain. This structural feature is responsible for its strong light absorption and intense fluorescence emission in the far-red region of the electromagnetic spectrum.[1][2][3] This spectral profile is highly advantageous for biological imaging as it minimizes interference from the natural autofluorescence of biological tissues, which typically occurs at shorter wavelengths.[1]
The key photophysical processes of Cy5.5 fluorescence are governed by the Jablonski diagram, which illustrates the transitions between electronic energy states upon absorption and emission of light.[3] A Cy5.5 molecule absorbs a photon of light, moving from its ground state (S₀) to an excited state (S₁).[3] Following a rapid process of vibrational relaxation, the molecule returns to the ground state, releasing the absorbed energy as a fluorescent photon.[3] The wavelength of this emitted light is longer than the excitation wavelength, a phenomenon known as the Stokes shift.
Physicochemical and Spectroscopic Properties
The utility of this compound in various applications is defined by its specific quantitative properties, which are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 - 678 nm | [4][5] |
| Emission Maximum (λem) | ~694 - 695 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~190,000 - 198,000 M⁻¹cm⁻¹ | [4][6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [4][6] |
| Molecular Weight | ~1318 g/mol | [5] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [4] |
| Reactivity | Primary amines | [4] |
The Role of the Succinimidyl Ester (SE)
The "SE" in this compound denotes the N-hydroxysuccinimide (NHS) ester, a reactive group that enables the covalent attachment of the dye to biomolecules.[4] This reaction, known as aminolysis, specifically targets primary amines (-NH₂), which are readily available on proteins and other biomolecules.[7][8]
The NHS ester reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[9] This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for labeling sensitive biological samples.[7][10] The reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH of 8.5 to 9.0.[11][12] At this pH, the primary amines are deprotonated and thus more nucleophilic, facilitating the reaction with the NHS ester.[7] However, it is important to note that hydrolysis of the NHS ester can compete with the aminolysis reaction, particularly at higher pH values.[7][10]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins and antibodies with this compound.
Reagent Preparation
1. This compound Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][11]
-
Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.[11][13]
-
This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[13]
2. Protein/Antibody Solution:
-
The protein or antibody to be labeled should be at a concentration of at least 2 mg/mL for optimal labeling efficiency.[11][13] Concentrations between 2-10 mg/mL are recommended.[11]
-
Crucially, the protein solution must be in a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the this compound.[12][14]
-
A suitable labeling buffer is 0.1 M sodium bicarbonate or phosphate (B84403) buffer with a pH of 8.5-9.0.[12][15] If necessary, perform a buffer exchange using dialysis or a desalting column.[12]
Protein/Antibody Labeling Protocol
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
1. Labeling Reaction:
-
Determine the desired molar ratio of this compound to protein. A starting point for optimization is often a 10:1 molar ratio.[11] Ratios ranging from 5:1 to 20:1 can be tested to find the optimal degree of labeling.[15]
-
Add the calculated volume of the 10 mg/mL this compound stock solution to the protein solution.
-
Gently mix the reaction solution immediately. Avoid vigorous vortexing, which can denature the protein.[11]
-
Incubate the reaction for 1 hour at room temperature in the dark, with gentle rotation or occasional mixing.[11][13]
2. Purification of the Labeled Protein:
-
After the incubation period, it is essential to remove any unreacted this compound. This is typically achieved using size-exclusion chromatography, such as a desalting column or spin column.[9][13][14]
-
Follow the manufacturer's instructions for the chosen purification method. The labeled protein will elute from the column, while the smaller, unconjugated dye molecules will be retained.[9]
-
The purified, labeled protein can be stored at 4°C, protected from light.[14]
Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (A_max, ~675 nm).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A_max / ε_dye
-
where ε_dye is the molar extinction coefficient of Cy5.5.
-
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Concentration of Protein (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max), and ε_protein is the molar extinction coefficient of the protein.
-
-
-
The DOL is the molar ratio of the dye to the protein:
-
DOL = Concentration of Dye / Concentration of Protein
-
An optimal DOL is typically between 2 and 4 for antibodies to avoid issues with self-quenching of the fluorescence signal.[12]
Signaling Pathways and Applications
This compound labeled biomolecules are instrumental in a wide array of applications that leverage fluorescence-based detection. These include:
-
In Vivo Imaging: The far-red emission of Cy5.5 allows for deep tissue imaging with reduced background signal, making it suitable for tracking labeled cells, antibodies, or nanoparticles in living organisms.[4]
-
Fluorescence Microscopy: Labeled antibodies are routinely used in immunofluorescence to visualize the localization of specific proteins within cells and tissues.
-
Flow Cytometry: Cy5.5 conjugates are used to identify and quantify specific cell populations based on the expression of cell surface markers.
-
Western Blotting: Fluorescently labeled secondary antibodies enable quantitative detection of proteins on western blots.[1]
-
Förster Resonance Energy Transfer (FRET): Cy5.5 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.[9]
References
- 1. chempep.com [chempep.com]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. benchchem.com [benchchem.com]
- 4. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. de.lumiprobe.com [de.lumiprobe.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. drmr.com [drmr.com]
- 14. assaygenie.com [assaygenie.com]
- 15. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to Cy5.5-SE and its Comparison with Other Cyanine Dames for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE) with other commonly used cyanine (B1664457) and spectrally similar fluorescent dyes. This document is intended to assist researchers in making informed decisions for their specific applications, ranging from in vitro assays to in vivo imaging.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic polymethine dyes characterized by a long conjugated chain connecting two nitrogen-containing heterocyclic moieties.[] This structure imparts high molar extinction coefficients and tunable fluorescence spectra, making them invaluable tools in biological research.[] The length of the polymethine chain and the nature of the heterocyclic groups determine the absorption and emission wavelengths, allowing for a series of dyes that span the visible and near-infrared (NIR) spectrum.[] Cy5.5 is a far-red/near-infrared dye that is well-suited for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[2] The succinimidyl ester (SE) functional group allows for the covalent conjugation of the dye to primary amines on biomolecules like proteins and antibodies.[3]
Comparative Analysis of Key Performance Indicators
The selection of a fluorescent dye is a critical step in experimental design. The following tables provide a quantitative comparison of Cy5.5 with other cyanine dyes (Cy3, Cy5, Cy7), as well as other commercially available dyes in a similar spectral region, such as the Alexa Fluor and IRDye series.
Table 1: Spectral Properties of Common Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27[4] |
| Cy5.5 | ~675-678 [5] | ~694-695 [5][6] | ~250,000 [5] | ~0.28 [5] |
| Cy7 | ~747 | ~776 | Not readily available | Not readily available |
Table 2: Comparison of Cy5.5 with Spectrally Similar Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Cy5.5 | ~678 [5] | ~689 [5] | ~250,000 [5] | ~0.28 [5] | Well-established far-red dye. |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000[7] | Not readily available | High photostability and brightness.[8] |
| IRDye 800CW | ~774 | ~789 | ~240,000[5] | ~0.15[5] | NIR dye with low autofluorescence, ideal for in vivo imaging.[9] |
| DyLight 680 | ~692 | ~712 | ~180,000 | Not readily available | Spectrally similar alternative to Alexa Fluor 680. |
Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules. The values presented here are generally accepted approximations.
Experimental Protocols
Detailed and reproducible protocols are essential for successful experimentation. The following sections provide generalized methodologies for common applications of this compound.
Protocol for Antibody Conjugation with this compound
This protocol describes the covalent labeling of an antibody with this compound.
Materials:
-
Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the antibody concentration to 1-10 mg/mL with the reaction buffer.
-
Conjugation: Add the dissolved this compound to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[10]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Add the quenching reagent to stop the reaction.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
Protocol for Assessing Photostability
This protocol provides a method for comparing the photostability of different fluorescent dyes.
Materials:
-
Solutions of the fluorescent dyes to be tested at equivalent concentrations.
-
Fluorescence microscope with a stable light source and appropriate filter sets.
-
Image acquisition software.
Procedure:
-
Sample Preparation: Prepare slides with droplets of each dye solution.
-
Image Acquisition:
-
Focus on a field of view for each dye.
-
Acquire an initial image (t=0) using a defined set of acquisition parameters (e.g., exposure time, laser power).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 2 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each image.
-
Correct for background fluorescence.
-
Normalize the intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
-
The photobleaching half-life (the time at which the fluorescence intensity drops to 50% of its initial value) can be determined from this curve.
-
Visualizations of Workflows and Concepts
Diagrams created using the DOT language are provided below to illustrate key experimental and logical workflows.
Caption: Workflow for labeling antibodies with this compound.
Caption: Key factors influencing the selection of a fluorescent dye.
Caption: A typical workflow for in vivo fluorescence imaging.
Discussion and Conclusion
This compound remains a widely used and effective fluorescent dye for a variety of applications, particularly for labeling biomolecules for detection in the far-red and near-infrared regions of the spectrum. Its high molar extinction coefficient and good quantum yield contribute to its bright signal.
When compared to other cyanine dyes, the choice between Cy3, Cy5, and Cy5.5 is primarily dictated by the desired spectral properties and the available excitation sources and emission filters. For multiplexing experiments, the distinct spectra of these dyes are advantageous.
In comparison to spectrally similar dyes like Alexa Fluor 680 and IRDye 800CW, several factors should be considered. The Alexa Fluor series of dyes are renowned for their superior photostability and brightness, which can be a significant advantage in applications requiring long or intense light exposure, such as super-resolution microscopy.[8] For in vivo imaging, NIR dyes like IRDye 800CW often provide a better signal-to-background ratio due to lower tissue autofluorescence at longer wavelengths.[9] A study directly comparing EGF-Cy5.5 and EGF-IRDye 800CW for in vivo tumor imaging found that the IRDye 800CW conjugate resulted in a significantly enhanced tumor-to-background ratio.[9]
Ultimately, the optimal dye choice depends on the specific experimental requirements, including the instrumentation available, the nature of the biological sample, and the need for photostability and deep tissue penetration. While this compound is a robust and reliable choice for many applications, researchers should consider the potential advantages offered by newer generation dyes, especially for demanding applications like quantitative imaging and longitudinal in vivo studies.
References
- 2. luminicell.com [luminicell.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
The Application of Cy5.5-SE in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye, and its applications in molecular biology. We will delve into its chemical properties, labeling methodologies, and its utility in elucidating complex biological processes, with a focus on in vivo imaging and the study of signaling pathways.
Core Properties and Quantitative Data of this compound
Cy5.5 is a bright and photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. This characteristic is particularly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, allowing for a high signal-to-noise ratio and deeper tissue penetration.[1][2] The succinimidyl ester (SE) functional group makes it a reactive probe for covalently labeling primary amines on biomolecules.[3]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [4] |
| Emission Maximum (λem) | ~694 nm | [4] |
| Molar Extinction Coefficient (ε) | 190,000 M⁻¹cm⁻¹ | [3][4] |
| Quantum Yield (Φ) | 0.28 | [4] |
| Molecular Weight | ~1317.7 g/mol | [4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |
| Reactivity | Primary amines (-NH₂) | [3] |
| Solubility | Soluble in DMSO and DMF | [3] |
Mechanism of Action: Labeling with this compound
The core of this compound's utility lies in its ability to form stable covalent bonds with primary amines, which are abundant in biomolecules such as proteins (at the N-terminus and on lysine (B10760008) residues) and amine-modified nucleic acids. The succinimidyl ester group reacts with the unprotonated primary amine in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.
Experimental Protocols
Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with the labeling buffer through dialysis or buffer exchange chromatography.[5]
-
-
Dye Preparation:
-
Bring the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but the optimal ratio should be determined empirically.[6]
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.
-
Nucleic Acid Labeling with this compound
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
-
Nuclease-free water
-
Purification reagents (e.g., for ethanol (B145695) precipitation or HPLC)
Procedure:
-
Oligonucleotide and Dye Preparation:
-
Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.
-
Prepare a fresh 10-20 mM solution of this compound in anhydrous DMSO.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol precipitation or reverse-phase HPLC.
-
Applications in Molecular Biology
The unique properties of Cy5.5 make it a versatile tool for a range of applications in molecular biology, particularly for in vivo imaging and tracking of biomolecules.[1][2]
In Vivo Imaging
The near-infrared emission of Cy5.5 allows for deep tissue penetration, making it ideal for non-invasive imaging in small animals.[2] Researchers can conjugate this compound to antibodies, peptides, or other targeting moieties to visualize and track their distribution and accumulation in vivo.[1][2] This is particularly valuable in cancer research for imaging tumors and monitoring the efficacy of targeted therapies.[7][8]
Elucidating Signaling Pathways: A Case Study of Apoptosis
A prominent application of this compound is in the study of cellular signaling pathways. By labeling specific probes, researchers can visualize and quantify molecular events in real-time. A key example is the detection of apoptosis (programmed cell death) using Cy5.5-labeled Annexin V.
Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][9] Annexin V is a protein that has a high affinity for PS.[4] By labeling Annexin V with Cy5.5, researchers can create a probe that specifically binds to apoptotic cells, allowing for their detection and quantification through fluorescence imaging.[4][9]
References
- 1. Cy5.5-Annexin V - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signalling: ERK5 versus ERK1/2 | EMBO Reports [link.springer.com]
- 6. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optical Imaging of Apoptosis as a Biomarker of Tumor Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cy5.5-SE Protein Labeling Protocol for Beginners
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a fundamental technique for investigating protein function, localization, and interactions. Cyanine 5.5 (Cy5.5) is a far-red fluorescent dye valued for its high molar extinction coefficient and emission in a spectral region where background autofluorescence from biological samples is minimal.[1] The N-hydroxysuccinimide (NHS) ester derivative of Cy5.5 (Cy5.5-SE) is an amine-reactive reagent that covalently attaches the dye to proteins, creating stable, fluorescently-tagged conjugates.[][3] This protocol provides a detailed, step-by-step guide for beginners to successfully label proteins with this compound, purify the conjugate, and determine the degree of labeling.
Principle of the Reaction
The labeling chemistry relies on the reaction between the Cy5.5 N-hydroxysuccinimide (NHS) ester and primary amines (-NH₂) on the protein.[4] These amines are primarily found at the N-terminus of the polypeptide chain and on the epsilon-amino group of lysine (B10760008) residues.[5] The reaction, which occurs under slightly alkaline conditions (pH 8.3-8.5), is an acylation where the nucleophilic amine attacks the NHS ester, forming a stable covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[4][6][7]
Reaction of this compound with a primary amine on a protein.
Experimental Workflow Overview
The overall process involves preparing the protein and dye, performing the conjugation reaction, purifying the resulting conjugate to remove free dye, and finally, characterizing the product by calculating the Degree of Labeling (DOL).
General workflow for Cy5.5 protein labeling and characterization.
Quantitative Data and Key Parameters
Successful labeling depends on several key parameters, which are summarized below.
| Parameter | Recommended Value/Condition | Notes | Citations |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts. | [5][6][7] |
| Reaction pH | 8.3 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Lower pH slows the reaction; higher pH increases hydrolysis. | [6][7] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. | [] |
| Dye Solvent | Anhydrous DMSO or DMF | Prepare dye stock solution immediately before use as NHS esters are moisture-sensitive. | [1] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This is a starting point and should be optimized for each protein. | |
| Reaction Time | 1 - 4 hours | At room temperature. Alternatively, overnight at 4°C. | [5][6] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is generally faster and sufficient. | [5][6] |
| Cy5.5 λmax (Absorbance) | ~675 nm | Wavelength for measuring dye concentration. | [6] |
| Cy5.5 λmax (Emission) | ~694 nm | Wavelength for fluorescence detection. | [6] |
| Cy5.5 Molar Extinction Coeff. (ε_dye) | ~250,000 M⁻¹cm⁻¹ | Used for calculating dye concentration. Check manufacturer's data sheet. | [7] |
| Cy5.5 Correction Factor (CF₂₈₀) | ~0.04 | A₂₈₀/A₆₇₅ of free dye. Used to correct protein absorbance. Check manufacturer's data sheet. | [1] |
Detailed Experimental Protocol
Materials and Reagents
-
Protein of interest
-
This compound (N-hydroxysuccinimide ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Spin columns or gel filtration media (e.g., Sephadex G-25)[1][5]
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer
Step 1: Protein and Dye Preparation
-
Prepare the Protein Solution:
-
The protein must be in an amine-free buffer.[5] If the current buffer contains Tris, glycine, or ammonium salts, exchange it for the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[] Higher protein concentrations generally lead to more efficient labeling.[]
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved.[]
-
Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze over time.
-
Step 2: Labeling Reaction
-
Calculate the Volume of Dye: Determine the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 10:1 dye-to-protein ratio).
-
Example Calculation: For 1 mg of a 150 kDa IgG protein (6.67 nmol) at a 10:1 ratio, you would need 66.7 nmol of dye.
-
-
Perform the Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[]
-
Ensure the volume of added DMSO/DMF does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 1 hour at room temperature, protected from light. Continuous, gentle mixing on a rotator is recommended.
-
Step 3: Purification of the Labeled Protein
It is critical to remove the unreacted ("free") dye from the labeled protein. Spin column chromatography is a rapid and effective method for this.
-
Prepare the Spin Column:
-
Snap off the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge at ~1,500 x g for 1-2 minutes to remove the storage buffer.
-
Equilibrate the column by washing it three times with the Elution Buffer (PBS). For each wash, add 150-200 µL of buffer and centrifuge at 1,500 x g for 1-2 minutes, discarding the flow-through each time.
-
-
Purify the Conjugate:
-
Place the equilibrated column into a fresh collection tube.
-
Carefully load the entire labeling reaction mixture onto the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified labeled protein. The eluate is your purified conjugate, while the smaller, unconjugated dye molecules are retained by the resin.
-
Step 4: Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[1]
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, ~675 nm (A₆₇₅).[1] Use the Elution Buffer as a blank.
-
If the absorbance is too high (>2.0), dilute the sample with a known volume of buffer and remember to account for the dilution factor in your calculations.[1]
-
-
Calculate Concentrations and DOL:
-
Corrected Protein Absorbance (A_protein_corr): A_protein_corr = A₂₈₀ - (A₆₇₅ × CF₂₈₀) (Where CF₂₈₀ for Cy5.5 is ~0.04)
-
Protein Concentration (Molar): Protein Conc. (M) = A_protein_corr / ε_protein (Where ε_protein is the molar extinction coefficient of your protein at 280 nm in M⁻¹cm⁻¹)
-
Dye Concentration (Molar): Dye Conc. (M) = A₆₇₅ / ε_dye (Where ε_dye for Cy5.5 is ~250,000 M⁻¹cm⁻¹)[7]
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL for most applications is typically between 2 and 4. Over-labeling can lead to fluorescence quenching and potential loss of protein function.[1]
-
Step 5: Storage of the Conjugate
-
Store the purified, labeled protein protected from light.
-
For short-term storage (days to weeks), keep at 4°C.
-
For long-term storage, add a cryoprotectant like glycerol (B35011) to 20-30% and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Protein buffer contains amines (Tris, etc.).2. pH of the reaction buffer is too low.3. This compound was hydrolyzed before use. | 1. Perform buffer exchange into an appropriate amine-free buffer.2. Ensure reaction buffer pH is between 8.3 and 8.5.3. Prepare the dye stock solution immediately before the reaction. |
| Protein Precipitation | 1. Protein is not stable at the reaction pH.2. Organic solvent (DMSO/DMF) concentration is too high. | 1. Perform the reaction at 4°C. Consider a different buffer system (e.g., borate).2. Ensure the solvent volume is <10% of the total reaction volume. |
| High DOL (>8) / Quenching | Molar excess of dye in the reaction was too high. | Reduce the molar ratio of this compound to protein in the labeling reaction. |
| Free Dye After Purification | 1. Purification column was overloaded.2. Inefficient purification method. | 1. Do not exceed the column's recommended sample volume.2. Repeat the purification step or use an alternative method like extensive dialysis. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Antibody Conjugation with Cy5.5-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, step-by-step guide for the conjugation of antibodies with Cyanine5.5-succinimidyl ester (Cy5.5-SE). Cy5.5 is a bright, near-infrared (NIR) fluorescent dye widely used in various biological applications, including flow cytometry, fluorescence microscopy, and in vivo imaging.[1][2][3] The succinimidyl ester (SE) functional group readily reacts with primary amine groups on the antibody, such as those on lysine (B10760008) residues, to form a stable covalent amide bond.[3][] This protocol is designed to be a comprehensive resource, offering detailed methodologies, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and chemical principles. Adherence to this protocol will enable researchers to reliably produce high-quality Cy5.5-conjugated antibodies for their specific research needs.
Core Principles
The conjugation process involves the reaction of the N-hydroxysuccinimide (NHS) ester of Cy5.5 with primary amines on the antibody.[3][] This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amine groups are deprotonated and thus more nucleophilic. Following the conjugation reaction, it is crucial to remove any unconjugated this compound to prevent background signal in downstream applications. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[5][6][7] The final, critical step is to characterize the conjugate by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.[7][8][9] An optimal DOL is essential for achieving a bright signal without compromising the antibody's function or solubility.[6][7][10]
Materials and Reagents
| Material/Reagent | Specifications | Supplier Examples | Storage |
| Purified Antibody | Concentration: 1-10 mg/mL in amine-free buffer (e.g., PBS) | User-defined | 4°C or -20°C |
| This compound (Succinimidyl Ester) | Lyophilized powder | Vector Labs, APExBIO | -20°C, desiccated, protected from light[2][11] |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | High purity, low water content | Sigma-Aldrich, Thermo Fisher Scientific | Room temperature, desiccated |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | Prepare in-house | 4°C for up to 2 weeks[5] |
| Purification/Desalting Column | e.g., Sephadex® G-25, Bio-Gel® P-6 DG | GE Healthcare, Bio-Rad | Room temperature |
| Phosphate Buffered Saline (PBS) | pH 7.2-7.4 | Prepare in-house or purchase | Room temperature |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and ~675 nm | Beckman Coulter, Thermo Fisher Scientific | N/A |
| Reaction Tubes | Microcentrifuge tubes | User-defined | N/A |
| Rotator/Mixer | For gentle mixing during incubation | User-defined | N/A |
Experimental Protocols
Part 1: Preparation of Antibody and Reagents
-
Antibody Buffer Exchange:
-
It is critical that the antibody is in an amine-free buffer, as primary amines (e.g., from Tris or glycine) will compete with the antibody for reaction with the this compound.[12][13]
-
If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0) using dialysis or a desalting column.[5][13]
-
Following buffer exchange, determine the antibody concentration by measuring its absorbance at 280 nm. For a typical IgG, the extinction coefficient is 210,000 M⁻¹cm⁻¹.[7]
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[7]
-
-
Preparation of this compound Stock Solution:
Part 2: Antibody Conjugation
-
Determine the Molar Ratio of Dye to Antibody:
-
The optimal molar ratio of this compound to antibody can vary depending on the specific antibody and its lysine content. It is recommended to test a few different ratios to determine the optimal degree of labeling.[6]
-
Commonly tested molar ratios are 3:1, 5:1, and 7:1 (moles of this compound : moles of antibody).[6]
Parameter Value Molecular Weight of IgG ~150,000 g/mol Molecular Weight of this compound (Refer to manufacturer's data sheet) Calculation for adding this compound: Volume of this compound (µL) = (mg of Ab / MW of Ab) * Molar Ratio * MW of this compound * (1 / Stock Conc. of this compound in mg/µL)
-
-
Conjugation Reaction:
Part 3: Purification of the Conjugate
-
Prepare the Desalting Column:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[8]
-
-
Separate Conjugate from Free Dye:
-
Apply the reaction mixture from Part 2 to the top of the equilibrated desalting column.[8]
-
Elute the conjugate with PBS. The larger Cy5.5-antibody conjugate will elute first as a colored fraction, while the smaller, unconjugated this compound molecules will be retained on the column and elute later.[7]
-
Collect the colored fraction(s) containing the purified conjugate.
-
Part 4: Characterization of the Conjugate
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (A₆₇₅).[7] Use PBS as a blank.
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL is the average number of Cy5.5 molecules per antibody molecule.[9] It can be calculated using the following formula:
DOL = (A₆₇₅ / ε_dye) / ((A₂₈₀ - (A₆₇₅ * CF₂₈₀)) / ε_protein)
Parameter Symbol Value for Cy5.5 Molar Extinction Coefficient of Cy5.5 at ~675 nm ε_dye ~250,000 M⁻¹cm⁻¹ Molar Extinction Coefficient of IgG at 280 nm ε_protein ~210,000 M⁻¹cm⁻¹ Correction Factor (A₂₈₀ of Cy5.5 / A₆₇₅ of Cy5.5) CF₂₈₀ ~0.04 - 0.05 -
Storage of the Conjugate
Store the purified Cy5.5-conjugated antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C, potentially with the addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50%.[14] Avoid repeated freeze-thaw cycles.
Visual Diagrams
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Chemical mechanism of this compound conjugation to an antibody.
References
- 1. Flower Cyanine Dye CY5.5-Active Ester Applications Cyanine5.5-NHS Bioimaging Fluorescent Labeling - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. youtube.com [youtube.com]
- 5. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drmr.com [drmr.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. apexbt.com [apexbt.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bidmc.org [bidmc.org]
- 14. novusbio.com [novusbio.com]
Application Notes and Protocols for Cy5.5-SE Labeling of Peptides for Cell Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tracking of cells is a fundamental technique in biological research and drug development, enabling the visualization and quantification of cell migration, proliferation, and localization in vitro and in vivo. Fluorescent labeling of peptides that can interact with or be internalized by specific cells provides a powerful tool for this purpose. Among the various fluorophores available, cyanine (B1664457) dyes, particularly Cy5.5, have gained prominence for cell tracking applications.
Cy5.5 is a near-infrared (NIR) fluorescent dye that offers significant advantages for biological imaging.[1] Its emission in the NIR spectrum minimizes background autofluorescence from biological tissues and allows for deeper tissue penetration, making it ideal for in vivo studies.[1] Cy5.5 succinimidyl ester (SE) is an amine-reactive derivative that readily forms stable covalent bonds with primary amines on peptides, such as the N-terminus or the side chain of lysine (B10760008) residues. This document provides detailed application notes and experimental protocols for the successful labeling of peptides with Cy5.5-SE and their subsequent use in cell tracking applications.
Data Presentation: Comparison of NIR Fluorophores
Selecting the appropriate fluorophore is critical for the success of cell tracking experiments. The following table summarizes the key photophysical properties of Cy5.5 and other commonly used near-infrared dyes.
| Property | Cy5.5 | Alexa Fluor 680 | IRDye 680LT |
| Excitation Max (nm) | ~675 | ~679 | ~676 |
| Emission Max (nm) | ~694 | ~702 | ~693 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~183,000[2] | ~160,000 |
| Quantum Yield | ~0.28 | ~0.36[3] | Not widely reported |
| Photostability | Moderate | High | High |
| Key Advantages | High molar extinction coefficient, good for in vivo imaging.[1] | High quantum yield and photostability.[3] | Bright and photostable, suitable for Western blots and microscopy.[4] |
Experimental Protocols
Protocol 1: this compound Labeling of Peptides
This protocol describes the conjugation of Cy5.5 succinimidyl ester to a peptide containing a primary amine.
Materials:
-
Peptide with a free primary amine (N-terminus or lysine side chain)
-
This compound (Succinimidyl Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which can compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the peptide solution. The reaction volume should be kept small to maintain a high concentration of reactants.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[5]
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute with PBS, collecting the fractions. The first colored fractions will contain the labeled peptide, while the later fractions will contain the unconjugated dye.
-
Alternatively, use a spin column for rapid purification.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and ~675 nm (for Cy5.5).
-
Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per peptide. An optimal DOL is typically between 2 and 4 to avoid self-quenching.
-
Protocol 2: Staining Cells with Cy5.5-Labeled Peptides
This protocol provides a general procedure for labeling live cells with a Cy5.5-conjugated peptide for subsequent analysis.
Materials:
-
Cells of interest in suspension or adherent culture
-
Cy5.5-labeled peptide
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Preparation:
-
Suspension cells: Count and aliquot the desired number of cells per tube.
-
Adherent cells: Wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in fresh medium.
-
-
Peptide Incubation: Add the Cy5.5-labeled peptide at the desired concentration to the cell suspension and incubate for the appropriate time at 37°C. Incubation times can range from minutes to hours depending on the peptide and experimental goals.[5] Include an unlabeled cell sample as a negative control.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at a low speed between washes.[5]
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for the downstream application (e.g., flow cytometry buffer, imaging medium).
Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of the labeled peptide. This protocol outlines a common method using a Cell Counting Kit-8 (CCK-8).
Materials:
-
Cells seeded in a 96-well plate (e.g., 10,000 cells/well)
-
Cy5.5-labeled peptide at various concentrations
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate until they adhere and reach the desired confluency.[6]
-
Peptide Treatment: Replace the medium with fresh medium containing different concentrations of the Cy5.5-labeled peptide (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).[6] Include wells with untreated cells as a 100% viability control.
-
Incubation: Incubate the cells for a period relevant to your tracking experiment (e.g., 2, 12, or 24 hours).
-
Viability Assessment:
-
Add the CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.[6]
Quantitative Data on Cell Viability:
Studies with a Cy5.5-labeled Tat peptide on T cells have shown:
-
1-50 µg/ml: No significant effect on cell viability.
-
100-200 µg/ml: A 10% to 30% decrease in the number of surviving cells.
Protocol 4: Flow Cytometry Analysis of Labeled Cells
Flow cytometry can be used to quantify the percentage of labeled cells and the intensity of the fluorescent signal.[7]
Materials:
-
Stained cells in a single-cell suspension
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with appropriate lasers and filters for Cy5.5 (Excitation: ~633-650 nm laser, Emission: ~670 nm filter)
Procedure:
-
Sample Preparation: Prepare stained cells as described in Protocol 2. Resuspend the final cell pellet in flow cytometry buffer.[5]
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and emission filter settings for Cy5.5. Use the unlabeled cell sample to set the negative gate.
-
Data Acquisition: Run the samples on the flow cytometer, collecting data on forward scatter (FSC), side scatter (SSC), and the Cy5.5 fluorescence channel.
-
Data Analysis: Analyze the data to determine the percentage of Cy5.5-positive cells and the mean fluorescence intensity (MFI) of the positive population.
Signaling Pathways and Logical Relationships
The fundamental chemical reaction in this process is the conjugation of the this compound to a primary amine on the peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. Extinction Coefficient [Alexa Fluor 680] | AAT Bioquest [aatbio.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ld.ru [ld.ru]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Notes and Protocols for Calculating Dye-to-Protein Ratio of Cy5.5-SE Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5.5 (Cy5.5) is a far-red fluorescent dye commonly utilized for labeling proteins and other biomolecules in various research and diagnostic applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1] The succinimidyl ester (SE) derivative of Cy5.5 reacts efficiently with primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[2][3][4]
Determining the dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical quality control step to ensure the consistency and reliability of labeled conjugates.[5] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential alteration of the protein's biological activity.[5][6] This document provides a detailed protocol for labeling proteins with Cy5.5-SE and calculating the final dye-to-protein ratio.
Principle of this compound Labeling
The N-hydroxysuccinimide (NHS) ester of Cy5.5 is an amine-reactive chemical group.[2] The labeling reaction is a nucleophilic acyl substitution where the primary amine group on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7] This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[8][9]
Materials and Reagents
A comprehensive list of necessary materials and their recommended specifications is provided below.
| Material/Reagent | Specification |
| Protein of Interest | 2-10 mg/mL in an amine-free buffer |
| Cy5.5 Succinimidyl Ester (this compound) | Lyophilized powder |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | For reconstituting this compound |
| Purification Column | Size-exclusion chromatography (e.g., Sephadex G-25) |
| Elution Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and ~675 nm |
Experimental Protocols
Protein Preparation
Proper preparation of the protein is critical for successful labeling.
-
Buffer Exchange: The protein solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA), as these will compete with the protein for reaction with the dye.[2][10] If necessary, perform buffer exchange into the Labeling Buffer using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL.[2][9] Higher protein concentrations generally lead to more efficient labeling.[10] The protein concentration can be determined by measuring the absorbance at 280 nm (A280) before labeling.[11]
This compound Stock Solution Preparation
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Reconstitute the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[2] This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.
Labeling Reaction
The optimal molar ratio of dye to protein for labeling can vary depending on the protein and its lysine content. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[8][12]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[2]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring.[2][13]
Purification of the Labeled Protein
Purification is essential to remove any unreacted or hydrolyzed dye, which can interfere with downstream applications and the accuracy of the dye-to-protein ratio calculation.[5][14]
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Elution Buffer.[15][16]
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the Elution Buffer. The labeled protein will typically appear as a colored band that separates from the smaller, unbound dye molecules.[15]
-
Collect the fractions containing the labeled protein.
Calculation of the Dye-to-Protein Ratio
The dye-to-protein ratio is determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).[6]
Spectrophotometric Measurements
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~675 nm (A_max).
-
If the absorbance reading is too high, dilute the sample with Elution Buffer and record the dilution factor.[17]
Key Parameters for Calculation
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of Cy5.5 at A_max | ε_dye | 190,000 M⁻¹cm⁻¹ | |
| Correction Factor (A₂₈₀ of Cy5.5 / A_max of Cy5.5) | CF | ~0.05 | [18] |
| Molar Extinction Coefficient of the Protein at 280 nm | ε_protein | Protein-specific | [17] |
Calculation Formulas
-
Calculate the Molar Concentration of the Dye:
[Dye] (M) = A_max / (ε_dye * path length)
(Note: The path length is typically 1 cm for a standard cuvette.)
-
Calculate the Molar Concentration of the Protein:
The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance at that wavelength. A correction factor is used to account for the dye's contribution.[17]
Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)
[Protein] (M) = Corrected A₂₈₀ / (ε_protein * path length)
-
Calculate the Dye-to-Protein Ratio (Degree of Labeling):
Dye-to-Protein Ratio = [Dye] / [Protein]
Visualized Workflows and Logic
Experimental Workflow for this compound Protein Labeling
Caption: Experimental workflow for labeling proteins with this compound.
Signaling Pathway of this compound Reaction with Protein
Caption: Reaction mechanism of this compound with a protein's primary amine.
Logical Flow for Dye-to-Protein Ratio Calculation
Caption: Logical steps for calculating the dye-to-protein ratio.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cy5.5 | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of protein concentration using UV absorbance and Coomassie dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. biotium.com [biotium.com]
- 14. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Protein Purification (activity) | A General Biology and Molecular & Cell Biology Resource [biologymanual.commons.gc.cuny.edu]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cy5.5-SE in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 succinimidyl ester (Cy5.5-SE) is a reactive fluorescent dye belonging to the cyanine (B1664457) dye family, which is characterized by its brightness and near-infrared (near-IR) fluorescence emission.[1] The succinimidyl ester (SE) functional group allows for the covalent conjugation of the dye to primary amines on proteins and other biomolecules.[2][3] This property makes this compound a versatile tool for various biological applications, including flow cytometry. In flow cytometry, this compound can be used for direct labeling of cells to track cell proliferation and migration, or it can be conjugated to antibodies for immunophenotyping and the analysis of specific cell surface or intracellular markers.[2][4] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio in multi-color flow cytometry experiments.[5]
Principle of Staining
This compound is a cell-permeant dye that covalently attaches to free primary amines on intracellular and cell-surface proteins. The succinimidyl ester moiety reacts with these amines to form stable amide bonds. When a labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a progressive halving of the fluorescence intensity with each cell division. This characteristic allows for the tracking of cell proliferation over several generations by flow cytometry.[6]
Spectral Properties
Proper instrument setup is crucial for the successful detection of this compound. The spectral properties of Cy5.5 are summarized in the table below.
| Property | Wavelength (nm) |
| Excitation Maximum | ~675 nm |
| Emission Maximum | ~693 nm |
| Recommended Laser | 633 nm (HeNe) or 640 nm (Red Diode) |
| Recommended Filter | 695/40 BP or similar |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the use of this compound and comparable dyes in flow cytometry. It is important to note that optimal concentrations and conditions should be empirically determined for each cell type and experimental setup.[1]
| Parameter | Value/Range | Notes |
| This compound Stock Solution | 1-10 mM in DMSO or DMF | Prepare fresh before use. Store desiccated at -20°C.[5] |
| Direct Cell Labeling Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and must be titrated.[1] |
| Antibody Labeling (molar ratio) | 8:1 to 12:1 (dye:antibody) | A good starting point for IgG antibodies.[5] |
| Cell Concentration for Labeling | 1 x 10⁶ to 1 x 10⁷ cells/mL | Higher concentrations can improve labeling efficiency.[5] |
| Incubation Time (Direct Cell Labeling) | 15 - 30 minutes | Longer times may increase toxicity.[7] |
| Incubation Temperature | Room Temperature or 37°C | 37°C can increase labeling efficiency but may also affect cell viability.[8] |
| Centrifugation Speed | 300 - 400 x g | For washing and pelleting cells.[5] |
Experimental Protocols
Protocol 1: Direct Labeling of Cells for Proliferation Assays
This protocol describes the direct labeling of a cell suspension with this compound for use in cell proliferation assays.
Materials:
-
Cells of interest in single-cell suspension
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), protein-free
-
Complete cell culture medium (containing serum)
-
FACS tubes (or microcentrifuge tubes)
-
Flow Cytometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Shortly before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.[5]
-
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells.
-
Wash the cells twice with protein-free PBS to remove any residual serum proteins that could react with the dye.
-
Resuspend the cells in protein-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Cell Staining:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 0.5 to 10 µM).
-
Immediately vortex the cells gently to ensure uniform labeling.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light. Occasional gentle mixing can improve labeling consistency.
-
-
Washing:
-
Quench the staining reaction by adding at least 5 volumes of complete cell culture medium (containing serum). The proteins in the serum will react with any unbound this compound.
-
Incubate for 5-10 minutes.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with complete cell culture medium or PBS.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% BSA).
-
(Optional) Add a viability dye to exclude dead cells from the analysis.[5]
-
Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.
-
Protocol 2: Staining with a Cy5.5-Conjugated Antibody
This protocol outlines the procedure for staining cells with a primary antibody that has been previously conjugated to Cy5.5.
Materials:
-
Cells of interest in single-cell suspension
-
Cy5.5-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block reagent
-
(Optional) Viability dye
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[5]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.[5]
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
-
Add the predetermined optimal concentration of the Cy5.5-conjugated antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[5]
-
-
Washing:
-
Resuspension and Data Acquisition:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for direct cell labeling with this compound for flow cytometry.
Caption: Mechanism of this compound labeling of intracellular proteins.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Proliferation Dyes | Cell Proliferation Measurement [bdbiosciences.com]
- 7. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. web-api.polscientific.com [web-api.polscientific.com]
Application Notes and Protocols for Cy5.5-SE in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cy5.5-SE (Succinimidyl Ester), a far-red fluorescent dye, for labeling antibodies and subsequent application in immunofluorescence microscopy. The protocols detailed below are intended to serve as a foundation for developing robust and reproducible staining procedures.
Introduction to this compound
Cyanine (B1664457) 5.5 (Cy5.5) is a synthetic fluorescent dye belonging to the cyanine family.[1][2] It is characterized by its excitation and emission maxima in the far-red region of the electromagnetic spectrum, making it particularly advantageous for immunofluorescence applications.[3][4] The longer wavelength of Cy5.5 minimizes interference from autofluorescence commonly found in biological specimens, leading to a higher signal-to-noise ratio and clearer images.[2][4] The succinimidyl ester (SE) reactive group allows for the covalent conjugation of the dye to primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies.[1][5]
Key Features of this compound:
-
Far-Red Fluorescence: Reduces background from cellular autofluorescence.[2]
-
High Molar Extinction Coefficient: Indicates efficient light absorption.[6]
-
Good Quantum Yield: Contributes to a strong fluorescent signal.[3][6]
-
NHS Ester Chemistry: Enables straightforward and efficient labeling of antibodies and other proteins.[1][6]
Spectral Properties
Optimal performance in immunofluorescence microscopy relies on the correct configuration of excitation sources and emission filters.
| Parameter | Wavelength/Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [3] |
| Emission Maximum (λem) | ~694 nm | [3] |
| Molar Extinction Coefficient (ε) | 190,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | 0.28 | [3] |
| Recommended Laser Line | 633 nm HeNe or 647 nm diode laser | [2] |
Antibody Conjugation with this compound
This protocol outlines the covalent labeling of an antibody with this compound. The goal is to achieve an optimal dye-to-antibody ratio, typically between 3 and 7, to maximize fluorescence without causing solubility issues or signal quenching.[5]
Materials
-
Purified antibody (at a concentration of at least 2 mg/mL in an amine-free buffer like PBS)[1][5]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)[5]
-
1 M Sodium Bicarbonate
-
Desalting column (e.g., Sephadex G-25)[1]
-
Reaction tubes
-
Foil
Experimental Protocol
Workflow for conjugating antibodies with this compound.
-
Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL.[5] The buffer should be free of primary amines (e.g., Tris or glycine). The pH of the antibody solution should be adjusted to 8.5 ± 0.5 using 1 M sodium bicarbonate to facilitate the reaction with the NHS ester.[1]
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[5]
-
Conjugation Reaction: Add the dissolved this compound to the antibody solution while gently vortexing. A starting point for optimization is a molar ratio of dye to antibody between 3:1 and 7:1.[5] For a 5:1 molar ratio, add approximately 40 µg of Cy5.5 per mg of antibody.[5]
-
Incubation: Wrap the reaction tube in foil to protect it from light and incubate for 1 hour at room temperature with gentle rotation.[1][5]
-
Purification: Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[1] The first colored fraction to elute will be the Cy5.5-conjugated antibody.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -70°C.
Determining Degree of Labeling (DOL)
The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 675 nm (for Cy5.5).
Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescent staining of adherent cells using a Cy5.5-conjugated secondary antibody.
Materials
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)[7]
-
Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[7][8]
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)[7]
-
Primary Antibody (specific to the target antigen)
-
Cy5.5-conjugated Secondary Antibody
-
Antifade Mounting Medium[4]
Experimental Protocol
General workflow for immunofluorescence staining.
-
Cell Preparation: Gently wash the cells three times with PBS to remove culture medium.[4]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[7]
-
Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes.[4]
-
Blocking: Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[4]
-
Secondary Antibody Incubation: Dilute the Cy5.5-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4][7]
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.[7]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[4]
-
Imaging: Visualize the staining using a fluorescence microscope equipped with an appropriate filter set for Cy5.5.[4]
Application Example: Visualization of Cytoskeletal Filaments
Cy5.5-conjugated phalloidin (B8060827) or antibodies against cytoskeletal proteins (e.g., tubulin, actin) can be used to visualize the cellular architecture. The high signal-to-noise ratio of Cy5.5 is particularly beneficial for resolving fine filamentous structures.
Detection of cytoskeletal proteins using Cy5.5.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| High Background | Antibody concentration too high. | Titrate primary and secondary antibodies to determine the optimal dilution. | [1][7] |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species). | [7][10] | |
| Non-specific binding of Cy5.5 dye. | Cyanine dyes can bind non-specifically to immune cells like monocytes and macrophages. Use specialized blockers if necessary. | [7] | |
| Insufficient washing. | Increase the number and duration of wash steps. | [11] | |
| Weak or No Signal | Incorrect filter set. | Ensure the microscope's excitation and emission filters are appropriate for Cy5.5. | |
| Photobleaching. | Minimize exposure to light. Use an antifade mounting medium. | [12] | |
| Low antibody concentration. | Increase the concentration of the primary or secondary antibody. | [12] | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | [12] | |
| Over-fixation of tissue. | Reduce fixation time or perform antigen retrieval. | [12] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. drmr.com [drmr.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 9. biotium.com [biotium.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. ibidi.com [ibidi.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes: In Vivo Imaging with Cy5.5-SE Labeled Probes
Introduction
Cyanine (B1664457) 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for the visualization and tracking of biological molecules within living organisms.[1][2] As a member of the cyanine dye family, Cy5.5 emits light in the near-infrared spectrum (approximately 694 nm), a region where light absorption and scattering by biological tissues are significantly reduced.[3] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum, making it an ideal candidate for whole-animal in vivo imaging.[1][3]
The succinimidyl ester (SE) variant, Cy5.5-SE, is an amine-reactive form of the dye, designed to covalently label proteins, antibodies, peptides, and other biomolecules containing primary amines.[4][5] This stable conjugation enables researchers to create highly specific fluorescent probes for a multitude of applications.
Key Advantages of Cy5.5 for In Vivo Imaging:
-
Deep Tissue Penetration: The near-infrared emission wavelength minimizes interference from biological materials like hemoglobin and water, allowing for imaging at greater tissue depths.[1]
-
High Sensitivity: The reduced tissue autofluorescence in the NIR window results in a low background signal, enhancing the detection sensitivity of the labeled probe.[1]
-
Versatility: this compound can be conjugated to a wide array of molecules, enabling diverse research applications.[1]
-
Quantitative Potential: While care must be taken to account for factors like photobleaching, Cy5.5 can be used for quantitative fluorescence measurements in vivo.[1]
Primary Applications:
-
Cancer Research and Tumor Imaging: Labeled antibodies or peptides that target tumor-specific antigens can be used to non-invasively visualize tumor growth, metastasis, and response to therapeutic interventions.[3]
-
Drug Development and Biodistribution: Tracking the accumulation, clearance, and organ-specific distribution of novel therapeutic agents or drug delivery nanoparticles over time is a critical component of preclinical research.[3][6]
-
Sentinel Lymph Node Mapping: This technique helps identify the first lymph node(s) to which cancer cells are likely to spread from a primary tumor, providing crucial information for surgical planning.[3]
Probe Targeting and Signal Generation
The fundamental principle involves a Cy5.5-labeled ligand binding to its specific target, such as a receptor on a cell surface. This binding event leads to an accumulation of the fluorescent probe at the target site, which can then be visualized using an in vivo imaging system.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol details the conjugation of this compound to a protein, such as an antibody.
Materials:
-
Protein of interest (0.5-3.0 mg/mL in amine-free buffer like PBS).[7]
-
This compound (Succinimidyl Ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO).[3]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[3]
-
Purification Column (e.g., Sephadex G-25 gel filtration column).[8]
-
Phosphate-Buffered Saline (PBS), pH 7.2.
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS).[9] Buffers containing Tris or glycine (B1666218) must be exchanged.[9]
-
The protein concentration should ideally be between 2-10 mg/mL.[3]
-
Adjust the pH of the protein solution to 8.3-8.5 using the 1 M sodium bicarbonate reaction buffer.[3][8]
-
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
While gently stirring or vortexing, slowly add the calculated volume of the this compound stock solution to the protein solution.[3][8] The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 for antibodies.[8]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[8]
-
-
Purification of the Labeled Conjugate:
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)
-
Where:
-
A_max is the absorbance at ~675 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5.5 (~190,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (~0.04 for Cy5.5).[8]
-
-
-
-
Storage:
Protocol 2: In Vivo Fluorescence Imaging
This protocol provides a general workflow for imaging mice injected with a Cy5.5-labeled probe.
Materials:
-
Cy5.5-labeled probe.
-
Tumor-bearing or healthy mice (athymic nude mice are recommended to reduce light scattering by fur).[7][8]
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters.[8]
-
Sterile vehicle (e.g., PBS or saline).[8]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).[8][10]
-
If not using hairless mice, shave the area to be imaged to optimize light transmission.[7][10]
-
Acquire a baseline image before injecting the probe to assess background autofluorescence.[3]
-
Place the mouse in the imaging chamber, ensuring its body temperature is maintained with a heated stage.[8][10]
-
-
Probe Administration:
-
Image Acquisition:
-
Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window.[3]
-
Use the appropriate filter sets for Cy5.5. The excitation maximum is ~675 nm and the emission maximum is ~694 nm. A common filter set is Excitation: 615-665 nm and Emission: 695-770 nm.[10]
-
Set imaging parameters such as exposure time and f-stop. Fluorescent images often require shorter exposure times than bioluminescent images.[11][12]
-
Acquire a sequence of images.
-
-
Data Analysis:
-
Use the imaging software to draw Regions of Interest (ROIs) over the target area (e.g., tumor) and a background region.
-
Quantify the signal intensity, often expressed in units of Radiant Efficiency.[2]
-
Calculate the signal-to-background or target-to-background ratio for each time point.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol is performed after the final in vivo imaging session to confirm probe distribution in various organs.
Materials:
-
In vivo imaged mice.
-
Surgical tools for dissection.
-
PBS for rinsing organs.
-
In vivo imaging system.
Procedure:
-
Euthanasia and Tissue Harvesting:
-
Immediately following the final in vivo imaging time point, euthanize the mouse using an approved method.[8]
-
Perfuse the animal with saline or PBS to remove blood from the organs, which can interfere with the fluorescent signal.[3]
-
Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor).[3][8]
-
-
Ex Vivo Organ Imaging:
-
Rinse the harvested organs with PBS.
-
Arrange the organs on a non-fluorescent black surface within the imaging chamber and acquire a fluorescence image using the same settings as the in vivo acquisition.[3]
-
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity (Radiant Efficiency).[3]
-
To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve of known concentrations of the Cy5.5-labeled probe must be created and imaged.[3]
-
Normalize the fluorescence intensity of each organ to its weight and calculate the %ID/g based on the standard curve.
-
Data Presentation
Quantitative data should be presented clearly to allow for easy interpretation and comparison.
Table 1: Optical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Maximum Excitation (λabs) | ~675 nm | [4] |
| Maximum Emission (λem) | ~694 nm | [4] |
| Molar Extinction Coefficient (ε) | ~190,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (φ) | 0.28 |
| Reactive Group | NHS Ester | |
Table 2: Example In Vivo Imaging Parameters for a Mouse Model
| Parameter | Description / Value |
|---|---|
| Animal Model | Athymic nude mouse with subcutaneous U87MG tumor xenograft.[13] |
| Probe | Cy5.5-GX1 peptide.[13] |
| Probe Dose | 1 nmol per mouse.[14] |
| Administration Route | Intravenous (tail vein).[3] |
| Imaging Time Points | 0.5, 4, and 24 hours post-injection.[13] |
| Imaging System | IVIS Spectrum or similar. |
| Excitation Filter | 615-665 nm.[10] |
| Emission Filter | 695-770 nm.[10] |
| Anesthesia | 1-2% Isoflurane.[8] |
Table 3: Example Presentation of Ex Vivo Biodistribution Data (24h post-injection)
| Organ | Average Radiant Efficiency (p/s/cm²/sr) / (µW/cm²) | Weight (g) | % Injected Dose / gram (%ID/g) |
|---|---|---|---|
| Tumor | 1.5 x 10⁸ | 0.35 | 15.2 |
| Liver | 8.9 x 10⁷ | 1.20 | 6.5 |
| Kidneys | 6.5 x 10⁷ | 0.30 | 7.8 |
| Spleen | 2.1 x 10⁷ | 0.10 | 2.5 |
| Lungs | 1.8 x 10⁷ | 0.15 | 1.4 |
| Heart | 1.1 x 10⁷ | 0.12 | 1.1 |
| Muscle | 1.0 x 10⁷ | 0.10 | 1.0 |
(Note: Data are hypothetical and for illustrative purposes only. Actual values will vary based on the specific probe, target, and animal model.)
References
- 1. lifetein.com [lifetein.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. research.charlotte.edu [research.charlotte.edu]
- 11. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 12. d3ciwvs59ifrt8.cloudfront.net [d3ciwvs59ifrt8.cloudfront.net]
- 13. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Cy5.5-SE Labeled Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of fluorescent dyes, such as Cyanine5.5 succinimidyl ester (Cy5.5-SE), to antibodies is a critical process for a wide range of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Following the labeling reaction, a crucial purification step is required to remove unconjugated "free" dye. Residual free dye can lead to high background signals, reduced specificity, and inaccurate quantification in downstream assays. This application note provides a detailed protocol for the purification of this compound labeled antibodies and discusses various purification methods and quality control measures to ensure high-quality conjugates for reliable and reproducible results.
The selection of an appropriate purification method is critical and depends on factors such as the scale of the labeling reaction, the required purity, and the properties of the antibody. Common techniques include size-exclusion chromatography (SEC), spin column chromatography, and dialysis. Each method offers distinct advantages in terms of speed, efficiency, and scalability.
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the final yield, purity, and concentration of the labeled antibody. The following table summarizes typical quantitative data for common purification techniques.
| Purification Method | Typical Recovery | Purity (Free Dye Removal) | Speed | Scale | Key Advantages |
| Size-Exclusion Chromatography (SEC) | 80-95% | >99% | Moderate (30-60 min) | Scalable | High purity, good for removing aggregates |
| Spin Column Chromatography | >90% | >95% | Fast (5-10 min) | Small (µg to mg) | Rapid, easy to use, good for small samples |
| Dialysis | >90% | >99% | Slow (overnight to 2 days) | Scalable | Cost-effective, gentle on the antibody |
Experimental Workflow
The following diagram illustrates the overall workflow for the labeling and purification of antibodies with this compound.
Caption: Workflow for this compound antibody labeling and purification.
Experimental Protocols
Antibody Preparation
Prior to labeling, it is essential to ensure the antibody is in an amine-free buffer at the correct pH and concentration. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the this compound, reducing labeling efficiency.
-
Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). This can be achieved by:
-
Dialysis: Dialyze the antibody solution against the reaction buffer overnight at 4°C with at least two buffer changes.
-
Spin Columns: For smaller volumes, use a desalting spin column according to the manufacturer's protocol.
-
-
Concentration: The antibody concentration should be between 1-10 mg/mL for optimal labeling. If necessary, concentrate the antibody using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).
This compound Labeling Reaction
The N-hydroxysuccinimide (NHS) ester of Cy5.5 readily reacts with primary amines on the antibody, such as the side chains of lysine (B10760008) residues, to form a stable amide bond.
-
Reagents and Materials:
-
Purified antibody in reaction buffer (1-10 mg/mL)
-
This compound (succinimidyl ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
-
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 20:1 molar ratio. The optimal ratio may need to be determined empirically.
-
Labeling Reaction:
-
Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction (Optional but Recommended): Add the quenching solution to stop the reaction. For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0. Incubate for 15-30 minutes at room temperature.
-
Purification of Labeled Antibody
This step is critical for removing unconjugated this compound.
SEC separates molecules based on their size. The larger antibody-dye conjugates will elute first, while the smaller, unconjugated dye molecules are retained in the column pores and elute later.
-
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.2-7.4)
-
-
Procedure:
-
Equilibrate the SEC column with at least 3-5 column volumes of elution buffer.
-
Carefully load the quenched labeling reaction mixture onto the column.
-
Begin elution with the elution buffer.
-
Collect fractions. The labeled antibody will typically be in the first colored fractions to elute. The free dye will elute later as a separate colored band.
-
Pool the fractions containing the purified conjugate.
-
This is a rapid method for purifying small amounts of labeled antibody.
-
Materials:
-
Spin desalting column (e.g., 7K MWCO)
-
Elution buffer (e.g., PBS, pH 7.2-7.4)
-
-
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by washing with elution buffer and centrifuging. Repeat this step 2-3 times.
-
Load the labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column to elute the purified labeled antibody. The unconjugated dye will be retained in the column resin.
-
Dialysis removes small molecules by diffusion across a semi-permeable membrane with a specific MWCO.
-
Materials:
-
Dialysis tubing or cassette (e.g., 10-14 kDa MWCO)
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4)
-
Large beaker and stir plate
-
-
Procedure:
-
Transfer the labeling reaction mixture into the dialysis tubing/cassette.
-
Place the tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 1000-fold the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer at least 3-4 times over 24-48 hours.
-
Quality Control of Labeled Antibodies
After purification, it is essential to characterize the conjugate to ensure its quality.
Degree of Labeling (DOL)
The DOL, or dye-to-protein ratio, is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for Cy5.5 is typically between 2 and 7. Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.
-
Spectrophotometric Determination:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5.5 (~675-680 nm, Amax).
-
Calculate the concentration of the antibody and the dye using the following equations:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)
-
CF: Correction factor for the dye's absorbance at 280 nm (for Cy5.5, typically around 0.05)
-
-
Dye Concentration (M) = Amax / ε_dye
-
ε_dye: Molar extinction coefficient of Cy5.5 at its Amax (~250,000 M⁻¹cm⁻¹)
-
-
-
DOL = Dye Concentration / Protein Concentration
-
Purity Assessment
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel and visualize it under both Coomassie staining (for protein) and fluorescence imaging (for the dye). A single fluorescent band corresponding to the molecular weight of the antibody indicates a pure conjugate.
-
SEC-HPLC: Size-exclusion high-performance liquid chromatography can be used to assess the presence of aggregates and free dye.
Functional Assessment
The functionality of the labeled antibody should be confirmed using a relevant immunoassay, such as ELISA or flow cytometry, by comparing its binding activity to that of the unlabeled antibody. A significant decrease in binding affinity may indicate that the labeling process has damaged the antibody.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Inefficient labeling reaction (incorrect pH, interfering substances) - Inactive this compound | - Ensure antibody buffer is amine-free and at pH 8.3-8.5 - Use fresh, anhydrous DMSO to prepare the dye stock solution |
| High DOL (Over-labeling) | - High dye-to-antibody molar ratio in the reaction | - Reduce the molar ratio of this compound to antibody in the labeling step |
| Low Antibody Recovery | - Antibody precipitation - Non-specific binding to purification resin | - Over-labeling can increase hydrophobicity; reduce DOL - Ensure proper equilibration of the chromatography column |
| Presence of Free Dye after Purification | - Inefficient purification - Overloading of the purification column | - For dialysis, ensure sufficient buffer changes and time - Do not exceed the recommended capacity of the SEC or spin column |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps and considerations for successful antibody labeling and purification.
Caption: Key decision and quality control points in the workflow.
Application Notes and Protocols for Cy5.5-SE in Dual-Labeling Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cy5.5-SE
Cyanine5.5 succinimidyl ester (this compound) is a reactive fluorescent dye belonging to the cyanine (B1664457) family, known for its emission in the far-red to near-infrared (NIR) spectrum.[1][2] Its succinimidyl ester functional group readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, to form stable amide bonds.[3][4] This property makes this compound an invaluable tool for fluorescently labeling a wide range of biological targets.
The far-red emission of Cy5.5 minimizes interference from cellular autofluorescence, which is typically more prominent in the green and yellow regions of the spectrum. This leads to a significantly higher signal-to-noise ratio, making it particularly well-suited for sensitive detection in complex biological samples and in vivo imaging.[2]
Key Properties of this compound
| Property | Value | Reference |
| Chemical Name | Tris(triethylammonium) 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-((1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indole-5,7-disulfonate | [1] |
| Molecular Weight | ~1317.7 g/mol | [1] |
| Excitation Max (λex) | ~675 nm | [1] |
| Emission Max (λem) | ~694 nm | [1] |
| Extinction Coefficient | ~190,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Soluble in DMSO and DMF | [5][6] |
| Reactivity | Reacts with primary amines | [3] |
Applications in Dual-Labeling Experiments
Cy5.5 is frequently employed in dual-labeling experiments to simultaneously visualize and quantify two different targets within the same sample. Its spectral properties allow for minimal crosstalk with fluorophores that emit in the shorter wavelength regions, such as FITC, Alexa Fluor 488, and Green Fluorescent Protein (GFP).
Common applications of this compound in dual-labeling studies include:
-
Fluorescence Resonance Energy Transfer (FRET): Cy5.5 can serve as an acceptor for donor fluorophores like Cy3, enabling the study of molecular interactions and conformational changes.
-
Flow Cytometry: Dual-staining with Cy5.5 and another fluorophore allows for the identification and quantification of distinct cell populations based on the expression of two different markers.
-
Fluorescence Microscopy: Co-localization studies using Cy5.5 and a spectrally distinct fluorophore can reveal the spatial relationship between two proteins or cellular structures.
-
In Vivo Imaging: The near-infrared emission of Cy5.5 provides deeper tissue penetration, making it suitable for dual-modality imaging in animal models when combined with other imaging agents.[7]
Experimental Workflow for Dual-Labeling
The following diagram illustrates a general workflow for a dual-labeling experiment using this compound and another NHS-ester reactive dye.
Caption: General workflow for a dual-labeling experiment.
Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol provides a general guideline for labeling an IgG antibody with this compound. Optimization may be required for different proteins.
Materials:
-
This compound
-
IgG antibody (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dissolve the IgG antibody in PBS at a concentration of 2-10 mg/mL.
-
Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to 8.3-8.5.[4]
-
-
Prepare the Dye Solution:
-
Warm the vial of this compound to room temperature before opening.
-
Dissolve the this compound in DMSO to a concentration of 10 mg/mL immediately before use.[5]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.
-
Add the calculated amount of this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature in the dark with gentle rotation.[4]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 675 nm.
-
Calculate the protein concentration and the dye concentration using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x Correction Factor)] / (Protein Extinction Coefficient)
-
Dye Concentration (M) = A₆₇₅ / (Cy5.5 Extinction Coefficient)
-
The correction factor for Cy5.5 at 280 nm is typically around 0.05.
-
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Dual-Labeling of Two Proteins for Co-localization Studies
This protocol describes the simultaneous labeling of two different proteins with this compound and another spectrally compatible NHS-ester dye (e.g., FITC or Alexa Fluor 488-SE) for use in fluorescence microscopy.
Materials:
-
Protein 1 and Protein 2 (in amine-free buffer)
-
This compound
-
Second Fluorophore-SE (e.g., Alexa Fluor 488-SE)
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Two separate purification columns
-
PBS
Procedure:
-
Prepare Proteins and Dyes:
-
Prepare Protein 1 and Protein 2 solutions in separate tubes as described in Protocol 1.
-
Prepare separate stock solutions of this compound and the second fluorophore-SE in DMSO as described in Protocol 1.
-
-
Labeling Reactions (perform in parallel):
-
Label Protein 1 with this compound according to the procedure in Protocol 1.
-
In a separate reaction, label Protein 2 with the second fluorophore-SE using a similar procedure. The optimal dye-to-protein ratio may differ for the second fluorophore and should be optimized.
-
-
Purification:
-
Purify each labeled protein separately using a dedicated purification column to avoid cross-contamination.
-
-
Characterization:
-
Determine the DOL for both labeled proteins as described in Protocol 1, using the appropriate absorbance maxima and extinction coefficients for the second fluorophore.
-
-
Sample Preparation for Microscopy:
-
Prepare cells or tissue sections according to standard protocols.
-
Incubate the sample with both labeled proteins simultaneously or sequentially, depending on the experimental design.
-
Wash the sample to remove unbound labeled proteins.
-
Mount the sample for imaging.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for both fluorophores to minimize bleed-through.
-
Acquire images sequentially for each channel to further reduce crosstalk.
-
Data Presentation
While comprehensive, directly comparative quantitative data for dual-labeling experiments involving this compound is not always presented in a standardized tabular format across the literature, the following tables summarize typical performance characteristics gathered from various sources.
Table 1: Spectral Compatibility of Cy5.5 with Common Fluorophores for Dual-Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with Cy5.5 | Recommended Filter Set Separation |
| Cy5.5 | ~675 | ~694 | - | - |
| FITC | ~495 | ~519 | Low | Yes |
| Alexa Fluor 488 | ~495 | ~519 | Low | Yes |
| GFP | ~488 | ~509 | Low | Yes |
| Cy3 | ~550 | ~570 | Low | Yes |
Table 2: Representative Quantitative Data in Dual-Labeling Applications (Compiled from multiple sources)
| Application | Fluorophore Pair | Labeling Efficiency / DOL | Signal-to-Noise Ratio (SNR) | FRET Efficiency | Reference |
| FRET | Cy3 (Donor) / Cy5.5 (Acceptor) | DOL: 2-4 for each | High | Dependent on distance (typically 10-80%) | [8] |
| Flow Cytometry | FITC / Cy5.5 | DOL: 3-7 | High for Cy5.5 due to low autofluorescence | N/A | [9] |
| Microscopy | Alexa Fluor 488 / Cy5.5 | DOL: 2-5 | High | N/A | [10] |
Note: The values presented in Table 2 are representative and can vary significantly depending on the specific protein, labeling conditions, and instrumentation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and VEGF signaling pathways, which are common targets of investigation in dual-labeling experiments.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.[11][12][13][14]
VEGF Signaling Pathway
Caption: Key pathways in VEGF signaling.[1][11][15][16][17]
Troubleshooting
| Issue | Possible Cause | Recommendation | Reference |
| Low/No Signal from Cy5.5 | - Inefficient labeling | - Optimize dye-to-protein ratio and reaction pH (8.3-8.5).- Ensure protein buffer is amine-free. | [4][18] |
| - Photobleaching | - Use an anti-fade mounting medium.- Minimize exposure to excitation light. | [19][20] | |
| - Incorrect filter set | - Use a filter set appropriate for Cy5.5 (Ex: ~630-650 nm, Em: ~670-720 nm). | [17] | |
| High Background | - Unreacted free dye | - Ensure thorough purification after labeling. | [18] |
| - Non-specific antibody binding | - Use a blocking buffer (e.g., BSA or serum).- Titrate antibody concentration. | [21] | |
| - Autofluorescence | - Use appropriate controls to assess autofluorescence.- Cy5.5 is generally good for avoiding this. | [19] | |
| Bleed-through/Crosstalk | - Spectral overlap of fluorophores | - Choose fluorophores with well-separated emission spectra.- Use narrow bandpass emission filters.- Perform sequential image acquisition. | [19][22] |
| - FRET | - If FRET is not the intended measurement, choose a fluorophore pair with a larger Förster distance. | [9] |
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. VEGF signaling pathway | Abcam [abcam.com]
- 17. cusabio.com [cusabio.com]
- 18. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 19. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. biotium.com [biotium.com]
- 21. researchgate.net [researchgate.net]
- 22. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cy5.5-SE in Small Animal Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyanine5.5 succinimidyl ester (Cy5.5-SE) in small animal imaging. Cy5.5 is a near-infrared (NIR) fluorescent dye ideal for in vivo applications due to its deep tissue penetration and minimal background autofluorescence.[1] The succinimidyl ester (SE) functional group allows for straightforward covalent conjugation to primary amines on proteins, peptides, antibodies, and other biomolecules, making it a versatile tool for a wide range of research and drug development applications.[2]
Key Applications
This compound is extensively used for:
-
Tumor Imaging: Visualizing tumor growth, metastasis, and response to therapy by labeling tumor-targeting molecules.
-
Biodistribution Studies: Tracking the in vivo fate, accumulation, and clearance of drugs, nanoparticles, and biologics.[3][4]
-
Targeted Imaging: Non-invasively assessing the expression and engagement of specific molecular targets in living animals.
-
Drug Delivery: Visualizing the delivery and accumulation of therapeutic agents at their site of action.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from small animal imaging studies using Cy5.5-labeled probes.
Table 1: Representative Biodistribution of a Cy5.5-labeled Nanoparticle in a Murine Model
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 25.3 ± 4.1 |
| Spleen | 18.7 ± 3.5 |
| Kidneys | 5.2 ± 1.2 |
| Lungs | 3.1 ± 0.8 |
| Tumor | 8.5 ± 2.3 |
| Blood | 1.9 ± 0.5 |
Note: This data is illustrative. Actual biodistribution is highly dependent on the specific targeting moiety, nanoparticle properties, and animal model.[3]
Table 2: Tumor-to-Background Ratios (TBR) for Different Cy5.5-labeled Targeting Moieties
| Targeting Moiety | Tumor Model | Time Post-Injection (h) | Tumor-to-Muscle Ratio |
| Anti-HER2 Antibody | BT-474 Xenograft | 48 | 5.8 ± 1.2 |
| Anti-EGFR Affibody | A431 Xenograft | 4 | 4.5 ± 0.9 |
| RGD Peptide | U87MG Xenograft | 2 | 3.2 ± 0.7 |
| Nanoparticles (Passive) | 4T1 Xenograft | 24 | 2.5 ± 0.5 |
Note: TBRs are dependent on the affinity of the targeting ligand, receptor density on the tumor, and the pharmacokinetics of the probe.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the labeling of an antibody with this compound. The same general principles apply to other proteins and peptides, with adjustments to the molar ratio of dye to protein.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound (succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Spectrophotometer
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for conjugation.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution. A molar ratio of dye to antibody of 5:1 to 10:1 is a good starting point. This ratio should be optimized for each specific antibody.
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. The labeled antibody will elute first.
-
Alternatively, dialysis against PBS at 4°C can be performed to remove free dye.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength (~675 nm).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5.5 (~250,000 cm⁻¹M⁻¹).
-
CF_280 is a correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5.5).
-
-
-
Storage:
-
Store the purified Cy5.5-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if it doesn't interfere with the application) and storing at -20°C or -80°C.
-
Caption: Workflow for conjugating this compound to an antibody.
Protocol 2: In Vivo Fluorescence Imaging of a Tumor-Bearing Mouse
This protocol provides a general workflow for in vivo imaging of a Cy5.5-labeled probe in a mouse model.
Materials:
-
Cy5.5-labeled probe
-
Tumor-bearing mice
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
-
Hair removal cream (optional)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[5]
-
If the tumor is located in a region with dense fur, carefully remove the fur using a shaver and/or hair removal cream to minimize light scattering and absorption.
-
Place the mouse in the imaging chamber of the in vivo imaging system. Maintain body temperature using a heated stage.
-
-
Probe Administration:
-
Inject the Cy5.5-labeled probe via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific probe and target, but a typical dose is 1-2 nmol per mouse.[5]
-
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[5]
-
Use appropriate filter sets for Cy5.5 (e.g., Excitation: 675 nm, Emission: 720 nm).
-
Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[5]
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and quantify organ-specific accumulation.[3]
-
Caption: General workflow for in vivo fluorescence imaging.
Signaling Pathway Diagrams for Targeted Imaging
This compound labeled probes are frequently used to visualize the expression of key cancer-related signaling molecules like HER2 and EGFR.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways promoting cell proliferation and survival. Overexpression of HER2 is a hallmark of certain aggressive breast cancers.
Caption: Simplified HER2 signaling pathway and targeting with a Cy5.5-labeled antibody.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase implicated in many cancers. Ligand binding to EGFR triggers a signaling cascade that promotes cell growth and proliferation.
Caption: Simplified EGFR signaling pathway and targeting with a Cy5.5-labeled probe.
References
- 1. abcam.com [abcam.com]
- 2. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Cy5.5-SE Photobleaching
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the photobleaching of Cy5.5-SE in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
Cy5.5 is a near-infrared (NIR) fluorescent dye known for its strong absorbance, high quantum yield, and good photostability, making it suitable for in vitro and in vivo imaging.[1] The succinimidyl ester (SE) group allows for covalent labeling of primary amines on biomolecules like proteins and antibodies.[2] Its emission in the NIR spectrum is advantageous as it minimizes autofluorescence from biological samples.[3][4]
Q2: What is photobleaching and why is it a problem for Cy5.5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[5][6] This process occurs when the dye is in an excited triplet state and reacts with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye.[5] While Cy5.5 is considered relatively photostable, prolonged exposure to high-intensity excitation light will lead to a gradual loss of signal, which can compromise image quality and the accuracy of quantitative measurements.[4][6]
Q3: What are the primary factors that influence Cy5.5 photobleaching?
Several factors contribute to the rate of photobleaching:
-
Excitation Light Intensity: Higher light intensity increases the rate at which fluorophores are excited, accelerating photobleaching.[5]
-
Exposure Duration: The longer the sample is exposed to excitation light, the more photobleaching will occur.[7][8]
-
Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching for cyanine (B1664457) dyes.[5][9] Reducing oxygen levels can significantly enhance dye stability.[8]
-
Local Chemical Environment: The pH and composition of the imaging buffer or mounting medium can affect the stability of the dye.[4][7] A slightly basic pH (around 7.5) is often recommended for cyanine dyes.[7]
Q4: Are there more photostable alternatives to Cy5.5?
Yes, several alternative dyes in the same spectral region offer improved photostability. Dyes like Alexa Fluor 647 are well-known for their enhanced brightness and resistance to photobleaching compared to Cy5.[7]
Troubleshooting Guide
This guide addresses common problems encountered during microscopy experiments with this compound.
Problem 1: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching.
-
Solution 1: Reduce Excitation Intensity.
-
Solution 2: Minimize Exposure Time.
-
Solution 3: Use an Antifade Reagent.
-
Action: Incorporate an antifade reagent into your mounting medium or imaging buffer.[5][7]
-
Protocol: Use a commercial antifade mounting medium (e.g., ProLong Gold, VECTASHIELD) or add antifade reagents like Trolox or an oxygen scavenging system (e.g., glucose oxidase and catalase) to your imaging buffer.[7][10] Note that some antifade reagents like p-Phenylenediamine (PPD) may react with and damage cyanine dyes.[11][12]
-
Problem 2: Low signal-to-noise ratio (SNR).
This can be caused by a weak signal, high background, or both.
-
Solution 1: Optimize Dye Labeling.
-
Action: Ensure an optimal dye-to-protein labeling ratio.
-
Protocol: Perform a titration to find the ideal ratio. Over-labeling can cause self-quenching, where adjacent dye molecules reduce each other's fluorescence.[7]
-
-
Solution 2: Reduce Background Fluorescence.
-
Action: Minimize non-specific signals.
-
Protocol: Use high-quality, clean slides and coverslips. Ensure unbound dye is thoroughly removed after labeling using methods like size-exclusion chromatography or dialysis.[7] Use appropriate emission filters to block out-of-band light.
-
-
Solution 3: Optimize Detector Settings.
-
Action: Adjust the camera or PMT gain and offset.
-
Protocol: Increase the detector gain to amplify the signal. Be aware that this can also amplify noise, so find a balance that provides the best SNR without saturating the signal.
-
Quantitative Data Summary
The photostability of fluorophores can be enhanced by using optimized imaging buffers and antifade reagents. The table below summarizes the relative performance of different protective agents on cyanine dyes.
| Protective Agent/Condition | Effect on Photostability | Key Findings |
| Oxygen Scavenging System (GGO) | Significant Increase | In combination with a triplet state quencher, GGO yielded the longest average photobleaching lifetimes for the Cy3/Cy5 pair.[13] |
| Trolox (Vitamin E analog) | Significant Increase | Acts as a triplet state quencher, reducing photobleaching by deactivating the reactive triplet state of the fluorophore.[7] |
| Cyclooctatetraene (COT) | Significant Increase | Direct conjugation of COT to Cy5 dramatically enhanced fluorophore photostability and reduced blinking.[14][15] |
| 4-Nitrobenzyl alcohol (NBA) | Significant Increase | Covalent attachment of NBA to Cy5 substantially increased photostability compared to the parent dye.[14] |
| Ascorbic Acid (Vitamin C) | Significant Increase | Can be used as a simple buffer additive to prevent photobleaching and photoblueing effects in cyanine dyes like Cy5.[16][17] |
Visualizations
The following diagrams illustrate key concepts and workflows for managing this compound photobleaching.
Caption: Simplified Jablonski diagram of the photobleaching pathway.
Caption: A logical workflow for troubleshooting photobleaching issues.
Experimental Protocols
Protocol 1: Assessing Photobleaching Rate
This protocol provides a method to quantify the photobleaching rate of this compound in your specific experimental setup.
Materials:
-
Sample labeled with this compound mounted on a glass coverslip.
-
Fluorescence microscope with a laser source for Cy5.5 excitation (e.g., 633 nm or 647 nm).[7]
-
Appropriate emission filters for Cy5.5.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your Cy5.5-labeled sample as you would for your experiment and mount it on the microscope.
-
Microscope Setup:
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate.[7] A typical starting point would be one frame every 5-10 seconds for a total of 5-10 minutes, but this should be adjusted based on the observed rate of bleaching.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define a region of interest (ROI) around the fluorescent structures.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.[7]
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[7]
-
Protocol 2: Protein Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to proteins or antibodies.
Materials:
-
Protein/antibody solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[2]
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).[2]
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[2]
-
Purification column (e.g., Sephadex G-25) or dialysis device.[2]
-
Storage buffer (e.g., PBS with carrier protein like BSA and a preservative like sodium azide).[2]
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (Tris or glycine (B1666218) buffers are incompatible). If needed, perform a buffer exchange into the Labeling Buffer. The concentration should ideally be 2-10 mg/mL.[2][18]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 10 mg/mL.[2][18] Protect this solution from light.
-
Labeling Reaction:
-
Calculate the volume of this compound stock solution needed for the desired dye-to-protein molar ratio. A 10-fold molar excess of dye to protein is a common starting point, but this should be optimized for your specific protein.[2]
-
Slowly add the dye stock solution to the protein solution while gently stirring or vortexing.[2][18]
-
Incubate the reaction for 1 hour at room temperature in the dark.[2]
-
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Store the labeled protein according to its requirements, typically at 4°C or -20°C, protected from light.
-
References
- 1. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. unige.ch [unige.ch]
- 13. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Cy5.5-SE Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unconjugated Cy5.5-SE dye from labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must unconjugated dye be removed?
This compound (Cyanine5.5 Succinimidyl Ester) is a fluorescent dye used to label biomolecules, such as proteins and antibodies, through a reaction with primary amines (-NH2).[1] The succinimidyl ester (SE) group reacts with amine groups, typically on lysine (B10760008) residues, to form a stable, covalent amide bond.[1][] This labeling reaction is often performed at an alkaline pH (8.0-8.5) to ensure the primary amines are deprotonated and reactive.[][3][4]
It is critical to remove any unconjugated or "free" dye after the labeling reaction for several reasons:
-
Prevents High Background: Free dye can bind non-specifically to surfaces or other molecules in an assay, leading to high background fluorescence and a poor signal-to-noise ratio.
-
Ensures Accurate Quantification: The presence of free dye interferes with the accurate determination of the degree of labeling (DOL), which is the ratio of dye molecules to protein molecules.[5][6]
-
Avoids Inaccurate Results: Unconjugated dye can lead to false-positive signals or misinterpretation of localization in imaging experiments.
Q2: What are the primary methods for removing unconjugated this compound dye?
The most common methods for purifying dye-conjugated biomolecules are based on physicochemical differences between the large, labeled protein and the small, free dye molecule. The main techniques are:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[7][8][9][10] The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25).[3][11] The larger dye-protein conjugates cannot enter the pores and elute quickly, while the smaller, unconjugated dye molecules enter the pores and are retarded, eluting later.[9]
-
Dialysis: This technique uses a semipermeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[12] The labeled protein is retained inside the dialysis tubing or cassette, while the small, free dye molecules diffuse across the membrane into a large volume of external buffer, which is changed several times to ensure complete removal.[12]
-
Precipitation: This method involves selectively precipitating the protein out of the solution, leaving the soluble unconjugated dye in the supernatant. Common precipitating agents include cold acetone (B3395972) or trichloroacetic acid (TCA).[13] After centrifugation, the supernatant containing the free dye is discarded, and the protein pellet is washed and resolubilized.
Q3: How do I select the most appropriate purification method for my experiment?
The choice of method depends on factors such as the scale of the reaction, the properties of the biomolecule, the required purity, and available equipment.
Diagram 1: Logic for Selecting a Purification Method
Caption: Workflow for choosing a suitable method to remove free dye.
Method Comparison
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Precipitation (Acetone/TCA) |
| Principle | Separation based on molecular size.[9] | Diffusion of small molecules across a semipermeable membrane.[12] | Differential solubility of protein vs. dye. |
| Advantages | Fast (especially spin columns), high recovery, gentle, removes other small molecules (e.g., salts).[10][14] | Gentle, can be used for large volumes, also allows for buffer exchange.[12] | Fast, inexpensive, concentrates the protein sample.[13] |
| Disadvantages | Can cause sample dilution (gravity columns), potential for protein adsorption to resin. | Time-consuming (passive dialysis), can cause significant sample dilution, risk of sample loss.[15] | Risk of protein denaturation, protein may be difficult to resolubilize, recovery can be incomplete. |
| Typical Time | 5-15 minutes (spin column); 30-60 minutes (gravity column). | 4 hours to overnight (passive dialysis); 30-60 minutes (ultrafiltration).[12] | 1-3 hours. |
Troubleshooting Guide
Q4: I have purified my conjugate, but I still detect free dye. What should I do?
-
Repeat the Purification Step: For methods like SEC or spin columns, a second pass through a fresh column can remove residual dye.[6] For dialysis, extend the dialysis time or increase the number of buffer changes.
-
Optimize Your Method: If using SEC, ensure the column bed volume is at least 10-20 times your sample volume for effective separation.[5] For dialysis, ensure you are using a membrane with the correct MWCO and a sufficiently large volume of dialysis buffer (at least 200 times the sample volume).[5]
-
Consider an Orthogonal Method: If one method is insufficient, try another. For example, after an initial purification by SEC, you could perform an ultrafiltration step to further concentrate the sample and remove any remaining dye.[16]
Q5: My protein/antibody recovery is very low after purification. How can I improve it?
-
For Precipitation: Low recovery is often due to incomplete resolubilization of the protein pellet. Try different, more stringent resuspension buffers. However, be aware that some proteins are inherently difficult to resolubilize after precipitation.
-
For SEC/Spin Columns: Your protein may be adsorbing to the column matrix. You can try pre-blocking the column with a solution of bovine serum albumin (BSA), if compatible with your downstream application. Also, ensure you are using a resin with the correct exclusion limit for your protein size.[7]
-
For Dialysis/Ultrafiltration: Protein can be lost due to non-specific binding to the membrane. Using low-protein-binding membranes can help mitigate this. Also, ensure the MWCO of the membrane is significantly smaller than your protein's molecular weight to prevent its loss. A general rule is to use a membrane with an MWCO that is 1/3 to 1/2 the molecular weight of the protein to be retained.[17]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Column Method)
This method is ideal for rapid purification of small sample volumes (typically < 500 µL).
Diagram 2: Experimental Workflow for SEC (Spin Column)
Caption: Step-by-step workflow for purifying conjugates via a spin column.
Methodology:
-
Prepare the Spin Column: Invert the column vigorously to resuspend the resin. Remove the bottom closure and place the column into a 2 mL microcentrifuge collection tube.[17]
-
Equilibrate: Centrifuge the column for 1 minute at 1,500 x g to remove the storage solution. Discard the flow-through.[17]
-
Load Sample: Place the column into a new, clean collection tube. Slowly apply the conjugation reaction mixture (e.g., 100-250 µL) to the center of the resin bed.[6]
-
Elute Conjugate: Centrifuge the column for 2 minutes at 1,500 x g. The eluate in the collection tube is the purified dye-protein conjugate.[17] The unconjugated dye remains in the resin.
-
Storage: Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[6]
Protocol 2: Dialysis (Dialysis Tubing Method)
This method is suitable for larger sample volumes but requires more time.
Diagram 3: Experimental Workflow for Dialysis
Caption: General workflow for removing small molecules using dialysis.
Methodology:
-
Prepare Membrane: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling or washing with buffer).[12]
-
Load Sample: Secure one end of the tubing with a clip. Pipette the conjugation reaction mixture into the tubing, leaving some space at the top for expansion.
-
Seal Tubing: Remove excess air and seal the second end of the tubing with another clip.
-
Perform Dialysis: Place the sealed tubing into a beaker containing a large volume of dialysis buffer (e.g., PBS, pH 7.4), at least 200-500 times the sample volume. Place the beaker on a stir plate with a stir bar and stir gently at 4°C.[12]
-
Change Buffer: Allow dialysis to proceed for at least 2-4 hours, then change the buffer. Repeat the buffer change at least two more times. For best results, one of the dialysis steps should be performed overnight.[12]
-
Recover Sample: Carefully remove the tubing from the buffer, remove one clip, and pipette the purified conjugate into a clean storage tube.
Protocol 3: Acetone Precipitation
This is a rapid method for concentrating the protein and removing free dye.
Methodology:
-
Chill Acetone: Prepare a sufficient volume of pure acetone and chill it to -20°C.
-
Add Acetone: Add at least 3-4 volumes of the ice-cold acetone to your protein sample in a centrifuge tube.
-
Incubate: Vortex the mixture gently and incubate at -20°C for at least 2 hours to allow the protein to precipitate.
-
Pellet Protein: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[13]
-
Remove Supernatant: Carefully decant or aspirate the supernatant, which contains the acetone and the unconjugated dye. Be careful not to disturb the protein pellet.[13]
-
Wash Pellet (Optional but Recommended): Add a small volume of cold acetone to the pellet, vortex briefly, and centrifuge again. This helps remove any remaining trapped dye.
-
Dry Pellet: Allow the pellet to air-dry for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resolubilize: Resuspend the protein pellet in a suitable buffer (e.g., PBS). Pipette up and down or vortex gently to ensure the protein is fully dissolved.
References
- 1. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. microbenotes.com [microbenotes.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 11. Cy5.5 (solution) | Fluorescent Dye | MedChemExpress [medchemexpress.eu]
- 12. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
Optimizing Cy5.5-SE Labeling Reactions: A Technical Support Guide
Welcome to the technical support center for optimizing your Cy5.5 succinimidyl ester (SE) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during the conjugation process. Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible labeling of your proteins, antibodies, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Cy5.5-SE?
The optimal pH for labeling primary amines (such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues) with N-hydroxysuccinimide (NHS) esters like this compound is between 8.2 and 8.5.[1][2] This pH range represents a critical balance: it is high enough to ensure that the primary amino groups are deprotonated and thus nucleophilic enough to react with the NHS ester, but not so high as to cause rapid hydrolysis of the NHS ester, which would render it non-reactive.[1][2][3] While labeling can be achieved at a lower pH (e.g., 7.3), the reaction time will need to be significantly longer.[4]
Q2: Which buffers are recommended for the labeling reaction?
It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the this compound dye, leading to significantly reduced labeling efficiency.[1] Recommended buffers include:
-
0.1 M Phosphate (B84403) buffer (pH 8.3-8.5)[3]
-
Phosphate-Buffered Saline (PBS) with the pH adjusted to the optimal range.
Q3: What is the recommended dye-to-protein molar ratio for starting optimizations?
A common starting point for optimizing your labeling reaction is a 10:1 to 20:1 molar ratio of this compound to your protein or antibody.[6] However, the optimal ratio is highly dependent on the specific protein and the desired degree of labeling (DOL). It is often necessary to perform a series of labeling reactions with varying molar ratios to determine the ideal condition for your specific application.[7]
Q4: How should I prepare and store the this compound stock solution?
This compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 10 mg/mL.[6] It is recommended to prepare this solution immediately before use.[1] If storage is necessary, the stock solution in DMF can be stored for 1-2 months at -20°C, protected from light and moisture.[3] Aqueous solutions of the NHS ester are not stable and should be used immediately.[3]
Q5: What is the Degree of Labeling (DOL) and how do I calculate it?
The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[8] An optimal DOL is critical for maximizing fluorescence without causing self-quenching or altering the biological activity of the protein.[9] For many applications, a DOL of 2-7 is considered optimal.[6]
The DOL is calculated using spectrophotometric measurements of the purified conjugate at two wavelengths:
-
A280: Absorbance at 280 nm (for the protein)
-
Amax: Absorbance at the maximum absorbance wavelength of Cy5.5 (typically ~675 nm)
A correction factor (CF) is required to account for the dye's absorbance at 280 nm. The formulas for calculating the DOL are provided in the experimental protocols section below.
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling reactions and provides systematic approaches to identify and resolve them.
Problem 1: Low or No Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer Composition | Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein sample into a recommended buffer like 0.1 M sodium bicarbonate or phosphate buffer.[1] |
| Suboptimal pH | Verify that the pH of the reaction buffer is within the optimal range of 8.2-8.5 using a calibrated pH meter.[1][2] |
| Hydrolyzed this compound | Prepare the this compound stock solution immediately before use. Ensure the DMSO or DMF solvent is anhydrous. Store the lyophilized dye desiccated and protected from light at < -15°C.[6] |
| Low Protein Concentration | For optimal labeling, the protein concentration should be at least 2 mg/mL, with a recommended range of 2-10 mg/mL.[10] If your protein solution is too dilute, consider concentrating it before labeling.[1] |
| Insufficient Dye-to-Protein Ratio | Increase the molar excess of this compound in the reaction. A titration of different ratios is recommended to find the optimum.[7] |
| Inactive Protein | Ensure the protein is properly folded and that the primary amine sites are accessible. |
Problem 2: Over-labeling and Protein Precipitation
| Potential Cause | Troubleshooting Steps |
| Excessive Dye-to-Protein Ratio | Reduce the molar ratio of this compound to protein in the labeling reaction. Aim for a lower DOL, typically in the range of 2-4.[8] |
| High Protein Concentration | While a higher protein concentration generally improves labeling efficiency, extremely high concentrations can sometimes lead to aggregation. Consider optimizing the protein concentration in conjunction with the dye-to-protein ratio. |
| Hydrophobicity of the Dye | Over-labeling with a hydrophobic dye like Cy5.5 can lead to protein aggregation and precipitation.[11] Ensure thorough mixing during the reaction and consider the solubility of your specific protein. |
Problem 3: Presence of Free Dye After Purification
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification | Ensure the chosen purification method is appropriate for the size of your protein and the free dye. For spin columns or size-exclusion chromatography, make sure the resin has the correct molecular weight cutoff.[8] For dialysis, ensure sufficient dialysis time and at least three buffer changes.[8] |
| Column Overloading | Do not exceed the recommended sample volume or concentration for the purification column.[8] |
| Non-covalent Binding of Dye | Ensure proper quenching of the reaction (if applicable) and that the purification buffer conditions are sufficient to disrupt non-covalent interactions. |
Quantitative Data on Labeling Parameters
The efficiency of the this compound labeling reaction is influenced by several key parameters. The following tables provide an overview of how varying these conditions can impact the final Degree of Labeling (DOL). Note: The exact DOL will vary depending on the specific protein being labeled.
Table 1: Effect of pH on Labeling Efficiency
| pH | Relative Labeling Efficiency | Remarks |
| < 7.0 | Very Low | Primary amines are protonated and non-reactive.[3] |
| 7.0 - 8.0 | Moderate | Reaction proceeds, but may require longer incubation times.[4] |
| 8.2 - 8.5 | Optimal | Ideal balance between amine reactivity and NHS ester stability. [1][2] |
| > 9.0 | Decreasing | Increased rate of NHS ester hydrolysis competes with the labeling reaction.[3] |
Table 2: Effect of Dye-to-Protein Molar Ratio on Degree of Labeling (DOL)
| Dye:Protein Molar Ratio | Expected DOL Range | Potential Outcome |
| 5:1 | 1 - 3 | Suitable for applications requiring a low DOL to preserve protein function. |
| 10:1 | 2 - 5 | A good starting point for many proteins, often resulting in bright conjugates.[6] |
| 20:1 | 4 - 8 | May be necessary for proteins with fewer accessible amines, but increases the risk of over-labeling and quenching.[6] |
| > 20:1 | > 7 | High risk of fluorescence quenching, protein precipitation, and altered biological activity.[8] |
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol provides a general guideline for labeling an IgG antibody. It should be optimized for your specific antibody and application.
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Adjust the antibody concentration to 2-10 mg/mL.[10]
2. This compound Stock Solution Preparation:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Add anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6] Vortex to ensure the dye is fully dissolved. This solution should be prepared fresh.
3. Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
-
Slowly add the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[12]
4. Purification of the Labeled Antibody:
-
Remove the unreacted dye using a spin desalting column (with an appropriate molecular weight cutoff, e.g., 40K for IgG) or by dialysis.
-
For spin column purification:
-
Equilibrate the column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Centrifuge to collect the purified, labeled antibody.[12]
-
-
For dialysis:
-
Transfer the reaction mixture to a dialysis cassette.
-
Dialyze against 1L of PBS at 4°C for at least 6 hours, with at least three buffer changes.[8]
-
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~675 nm (A675).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A280 - (A675 × CF)] / ε_protein
-
Where CF is the correction factor for Cy5.5 at 280 nm (typically ~0.05) and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A675 / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 (typically ~250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Visualizations
Experimental Workflow for this compound Labeling
Caption: A streamlined workflow for labeling proteins with this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
EGFR Signaling Pathway Visualization
Cy5.5-labeled antibodies targeting the Epidermal Growth Factor Receptor (EGFR) can be used to visualize and track this crucial signaling pathway, which is often dysregulated in cancer.[13][14]
Caption: Visualization of the EGFR signaling cascade using a Cy5.5-labeled antibody.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. acebiolab.com [acebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cy5.5-Conjugated anti-epidermal growth factor receptor monoclonal antibody C225 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solving Cy5.5-SE aggregation and precipitation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioconjugation with Cy5.5-SE, particularly focusing on aggregation and precipitation.
Troubleshooting Guide
Aggregation and precipitation of this compound or the labeled conjugate can occur at various stages of the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: this compound precipitates upon dissolution in aqueous buffer.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS ester: this compound is susceptible to hydrolysis in aqueous solutions, leading to the poorly soluble carboxylic acid form.[1][2] | Prepare a concentrated stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3] This stock solution should be prepared fresh and used immediately.[3] Store the anhydrous solvent properly to prevent moisture absorption. |
| Low solubility of the dye in the chosen buffer: The inherent hydrophobicity of the cyanine (B1664457) dye can lead to poor solubility and aggregation in certain aqueous buffers.[4] | While direct dissolution in aqueous buffer is not recommended, ensure the final reaction buffer is compatible with the dye-protein conjugate. If the protein itself has low solubility, consider optimizing the buffer composition.[1] |
Problem 2: Precipitation occurs during the labeling reaction.
| Potential Cause | Recommended Solution |
| High dye-to-protein molar ratio: Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation. Longer wavelength dyes like Cy5.5 have larger ring systems that are more prone to aggregation. | Start with a lower dye-to-protein molar ratio, typically in the range of 10:1 to 20:1.[3] The optimal ratio may need to be determined empirically for each protein. An optimal degree of labeling (DOL) is typically between 2 and 7.[3] |
| Inappropriate reaction buffer pH: The pH of the reaction buffer is critical for efficient labeling and maintaining protein stability.[1][2] | The optimal pH for labeling primary amines with NHS esters is between 8.0 and 9.0.[2][3][5] Use non-amine-containing buffers such as 0.1 M sodium bicarbonate or 50 mM sodium borate.[1] |
| High concentration of reactants: High concentrations of the dye or the protein can promote aggregation.[6] | While a higher protein concentration (2-10 mg/mL) can improve labeling efficiency, be mindful of the protein's intrinsic solubility.[2][5] If precipitation is observed, try reducing the concentration of the protein and/or the dye. |
| Presence of salts: Certain salts can promote the aggregation of cyanine dyes.[6][7] | If possible, minimize the salt concentration in the labeling buffer, ensuring it is still sufficient for protein stability. |
Problem 3: The final conjugate precipitates after purification.
| Potential Cause | Recommended Solution |
| Residual unconjugated dye: Free dye in the purified product can aggregate and precipitate over time. | Ensure thorough purification of the conjugate using methods like size exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove all unconjugated dye.[2] |
| Over-labeling: As mentioned previously, a high degree of labeling can render the protein conjugate insoluble.[4] | If over-labeling is suspected, reduce the dye-to-protein ratio in subsequent labeling reactions. |
| Inappropriate storage buffer: The storage buffer may not be optimal for the long-term stability of the labeled protein. | Store the purified conjugate in a buffer that is known to maintain the stability of the unlabeled protein. Protect the conjugate from light and store at appropriate temperatures (-20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound should be dissolved in high-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][3] This stock solution should be prepared fresh before use.[3]
Q2: What is the optimal pH for the labeling reaction?
A2: The optimal pH for labeling primary amines with this compound is between 8.0 and 9.0.[2][3][5] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[1]
Q3: Can I use a Tris-based buffer for the labeling reaction?
A3: No, it is not recommended to use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][5] However, Tris buffer can be used to quench the reaction.[1]
Q4: How can I prevent my protein from precipitating during labeling?
A4: To prevent protein precipitation, you can try the following:
-
Optimize the dye-to-protein molar ratio; start with a lower ratio.[4]
-
Ensure the protein concentration is within a range that maintains its solubility (typically 2-10 mg/mL).[2][5]
-
Use a suitable non-amine containing buffer at the optimal pH (8.0-9.0).[1][2][3][5]
-
Control the reaction temperature and time.
Q5: How do I remove aggregates from my final product?
A5: If aggregates are present in the final product, they can sometimes be removed by centrifugation or by using size exclusion chromatography. However, it is best to optimize the labeling and purification steps to prevent their formation in the first place.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Reference(s) |
| This compound Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | [1][3] |
| Labeling Reaction pH | 8.0 - 9.0 | [2][3][5] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 50 mM Sodium Borate | [1] |
| Protein Concentration | 2 - 10 mg/mL | [2][5] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | [3] |
| Optimal Degree of Labeling (DOL) | 2 - 7 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[3]
-
Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1][3]
-
Vortex briefly to ensure the dye is completely dissolved.
-
This stock solution should be prepared fresh and used immediately.[3]
Protocol 2: Protein Labeling with this compound
-
Protein Preparation:
-
Labeling Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[3]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0.[1]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and other reaction components using a size exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[2]
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Cy5.5-SE Conjugation: A Technical Guide to Optimizing pH for Maximum Efficiency
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of pH on the efficiency of Cy5.5-succinimidyl ester (SE) conjugation reactions. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful labeling of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy5.5-SE conjugation with primary amines?
The optimal pH for the reaction between a Cy5.5 N-hydroxysuccinimide (NHS) ester and a primary amine on a target molecule (like a protein or peptide) is between 8.3 and 8.5.[1][2][3][4] Some protocols suggest a slightly broader range of 7.2 to 9.0, but peak efficiency is consistently reported in the 8.3-8.5 range.[5][6][7]
Q2: Why is this specific pH range so critical?
The pH of the reaction is a crucial parameter because it directly influences two competing chemical reactions:[8]
-
Amine Reactivity: The reactive form of the primary amine group (-NH₂) is unprotonated. At acidic or neutral pH, the amine group is predominantly in its protonated form (-NH₃⁺), which is not nucleophilic and will not react with the NHS ester.[1][2][3][8] As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[8]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack and cleave the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[5][8]
Therefore, the optimal pH of 8.3-8.5 is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.[8]
Q3: What happens if the reaction pH is too low (e.g., below 7.5)?
If the pH is too low, the majority of primary amines on the target molecule will be protonated (-NH₃⁺).[1][2][3] This protonated form is not a good nucleophile, leading to a very slow or non-existent conjugation reaction and significantly reduced labeling efficiency.[8]
Q4: What happens if the reaction pH is too high (e.g., above 9.0)?
At a pH higher than optimal, the hydrolysis of the this compound becomes the dominant reaction.[1][2][3] The NHS ester will be rapidly inactivated by water before it has a chance to react with the target amine. This rapid degradation of the labeling reagent leads to a low yield of the desired conjugate.[5][8] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6 or higher.[5]
Q5: My conjugation efficiency is low. How do I troubleshoot pH-related issues?
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal 8.3-8.5 range immediately before starting the reaction.
-
Check for Amine-Containing Buffers: Ensure your buffer does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7] These will compete with your target molecule for reaction with the this compound, reducing your yield.[5]
-
Monitor pH During Large-Scale Reactions: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide and an acid, causing the pH of the mixture to decrease over time.[3] Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.[3]
-
Assess Reagent Quality: Repeated exposure of the solid this compound to moisture can cause it to hydrolyze before use. Ensure it has been stored properly in a desiccated environment.[9][10]
Data Summary
Quantitative data from literature is summarized below to illustrate the critical balance governed by pH.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Value | Rationale & Citations |
| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[2][3][4] |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free and maintains pH in the optimal range.[2][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-4 hours or 4°C overnight are common incubation conditions.[3][5] |
| Molar Excess | 5- to 20-fold (Dye:Protein) | A starting point; the optimal ratio depends on the target molecule and desired degree of labeling.[8] |
Table 2: pH Effect on NHS-Ester Stability (Hydrolysis)
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 (at 0°C) | 4-5 hours[5] | Reaction is slow due to protonated amines, but the dye is relatively stable. |
| 8.3-8.5 (at RT) | Significantly shorter | The optimal range where amine reaction outcompetes hydrolysis. |
| 8.6 (at 4°C) | ~10 minutes[5] | Hydrolysis is very rapid, significantly reducing the amount of active dye available for conjugation. |
| 9.0 | Minutes[9] | Hydrolysis is the dominant reaction, leading to very low conjugation efficiency. |
Visualizing the Process
This compound Conjugation Workflow
The following diagram outlines the key steps for a successful conjugation experiment, from preparation to purification.
Caption: Experimental workflow for this compound conjugation.
Impact of pH on Reaction Pathways
This diagram illustrates the competing reactions of aminolysis (desired conjugation) and hydrolysis at different pH conditions.
Caption: pH-dependent competition between conjugation and hydrolysis.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
This compound (stored desiccated at -20°C).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, adjusted to pH 8.3-8.5.[1][2][4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.[8]
-
Purification column (e.g., Sephadex G-25 desalting column).[4]
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[7][11] Ensure the final pH of the protein solution is between 8.3 and 8.5.[7]
-
The protein solution must be free from amine-containing substances (like Tris, glycine) or ammonium (B1175870) salts.[7]
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[7][11] Aqueous solutions of NHS esters are not stable and should be used immediately.[2]
-
-
Calculate Reagent Volumes:
-
Run the Conjugation Reaction:
-
Stop the Reaction (Optional):
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts (like N-hydroxysuccinimide) using a desalting or gel filtration column (e.g., G-25).[4]
-
Collect the fractions containing the colored, labeled protein.
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. acebiolab.com [acebiolab.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. drmr.com [drmr.com]
Minimizing self-quenching of Cy5.5-SE conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the self-quenching of Cy5.5-SE conjugates. Researchers, scientists, and drug development professionals can find detailed information to optimize their labeling experiments and minimize fluorescence quenching.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound and subsequent experiments, with a focus on problems arising from self-quenching.
Issue 1: Low fluorescence signal from the purified conjugate.
-
Possible Cause 1: Over-labeling leading to self-quenching.
-
Explanation: When too many Cy5.5 molecules are conjugated to a single protein or antibody, they can interact with each other, leading to the formation of non-fluorescent H-aggregates and energy transfer between dyes (homo-FRET), which quenches the overall fluorescence.[1][2] High dye-to-protein ratios can result in up to 90% quenching of the fluorescence.[1]
-
Solution: Reduce the molar ratio of this compound to your protein in the conjugation reaction. It is recommended to perform a titration with different molar ratios to find the optimal degree of labeling (DOL) that provides the brightest signal.[3] For Cy5.5 labeled IgG, optimal labeling ratios are often found to be between 4 and 5.[4]
-
-
Possible Cause 2: Inefficient labeling.
-
Explanation: If the conjugation reaction is inefficient, the low signal may be due to a low DOL rather than quenching.
-
Solution:
-
Verify Protein Concentration: Ensure the protein concentration is at least 2 mg/mL, with an optimal concentration of 10 mg/mL, as labeling efficiency decreases at lower concentrations.[5][6]
-
Check Buffer pH and Composition: The pH of the reaction buffer should be between 8.2 and 8.5 for optimal labeling of primary amines.[5][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[6]
-
Fresh Dye Solution: this compound is moisture-sensitive and can hydrolyze. Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[3][7]
-
-
-
Possible Cause 3: Presence of quenchers.
-
Explanation: Certain substances can quench the fluorescence of cyanine (B1664457) dyes. For example, the reducing agent TCEP can reversibly quench Cy5 fluorescence by forming a covalent adduct.[8][9][10]
-
Solution: Ensure all buffers and solutions are free from known quenching agents. If the presence of a quencher is suspected, purification methods like dialysis or gel filtration should be employed to remove it.[5]
-
Issue 2: Unexpected absorption spectrum of the conjugate.
-
Possible Cause: H-aggregate formation.
-
Explanation: The formation of H-aggregates due to over-labeling results in a characteristic hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum, often appearing as a shoulder on the main absorption peak.[1]
-
Solution:
-
Optimize DOL: As with low fluorescence, reducing the molar ratio of this compound in the conjugation reaction is the primary solution.
-
Use Modified Dyes: Consider using dyes with an asymmetrical distribution of charge, which can prevent π-stacking of the chromophores and minimize H-aggregate formation.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is self-quenching of this compound conjugates?
A1: Self-quenching is a phenomenon where the fluorescence intensity of a fluorophore, like Cy5.5, is reduced when multiple dye molecules are in close proximity to each other on a conjugated biomolecule.[2] This can occur through two primary mechanisms:
-
Formation of non-fluorescent H-aggregates: Dye molecules stack in a plane-to-plane fashion, leading to a loss of fluorescence.[1]
-
Homo-FRET (Förster Resonance Energy Transfer): Energy is transferred between identical fluorophore molecules. This increased energy migration can lead to a higher probability of the exciton (B1674681) encountering a non-radiative decay pathway, resulting in quenching.[2]
Q2: What is the optimal Degree of Labeling (DOL) for Cy5.5 conjugates to minimize self-quenching?
A2: The optimal DOL is a balance between incorporating enough dye for a strong signal and avoiding over-labeling that leads to quenching. This value is often protein-dependent. For antibodies (IgG), a DOL of around 4-5 is often optimal for Cy5.5.[4] However, it is always recommended to perform a titration to determine the optimal DOL for your specific protein and application.[3] Generally, for Cy5 conjugates, a DOL between 3 and 7 is suggested, with an optimal value often being around 5.[3]
Q3: How can I accurately determine the Degree of Labeling (DOL)?
A3: The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (around 675 nm). The following formula can be used:
DOL = (A_dye × ε_protein) / [(A_protein - CF × A_dye) × ε_dye]
Where:
-
A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
A_protein is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm.
Q4: Can the choice of linker between the Cy5.5 dye and the biomolecule affect self-quenching?
A4: Yes, the linker can play a role in self-quenching. A longer, more flexible linker can increase the distance between conjugated dye molecules, potentially reducing the likelihood of H-aggregate formation and homo-FRET.[11]
Q5: Are there alternative dyes to Cy5.5 that are less prone to self-quenching?
A5: Yes, some alternative near-infrared dyes have been specifically designed to reduce self-quenching. For example, dyes with an asymmetrical charge distribution can inhibit the π-stacking that leads to H-aggregate formation.[1] Alexa Fluor 647 is another alternative that is reported to be less prone to self-quenching at high degrees of labeling compared to Cy5.[12]
Quantitative Data
Table 1: Effect of Degree of Labeling (DOL) on Relative Fluorescence Intensity.
| Fluorophore | Protein | Degree of Labeling (DOL) | Relative Fluorescence Intensity | Reference |
| Cy5 | IgG | ~2-3 | Maximum Intensity | [4] |
| Cy5.5 | IgG | ~4-5 | Maximum Intensity | [4] |
| Cy5 | IgG | >3 | Decreased Intensity | [4] |
| Cy5.5 | BSA | ~4 | Maximum Intensity | [4] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Protein Preparation:
-
Dye Preparation:
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[3]
-
-
Conjugation Reaction:
-
Add the calculated amount of this compound solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 molar ratio can be used.[6][15]
-
Protect the reaction mixture from light and incubate at room temperature for 1 hour with gentle shaking.[5][6]
-
-
Purification of the Conjugate:
Protocol 2: Determination of Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm and at the absorbance maximum of Cy5.5 (~675 nm).
-
Use a UV-Vis spectrophotometer and quartz cuvettes.
-
-
Calculation:
-
Use the formula provided in FAQ 3 to calculate the DOL.
-
Molar Extinction Coefficients:
-
Cy5.5: ~250,000 cm⁻¹M⁻¹ at 675 nm
-
IgG: ~210,000 cm⁻¹M⁻¹ at 280 nm
-
-
Correction Factor (CF) for Cy5.5 at 280 nm: ~0.05
-
Visualizations
Caption: Mechanism of Cy5.5 self-quenching.
Caption: Experimental workflow for Cy5.5 conjugation.
Caption: Troubleshooting low fluorescence signal.
References
- 1. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drmr.com [drmr.com]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Phosphine quenching of cyanine dyes as a versatile tool for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular photostabilization via triplet-state quenching: design principles to make organic fluorophores “self-healing” - Faraday Discussions (RSC Publishing) DOI:10.1039/C5FD00114E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
Best practices for storing Cy5.5-SE and conjugates
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Cy5.5-SE (Succinimidyl Ester) and its conjugates.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A1: Lyophilized this compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated, dark environment.[1][2][3] When stored properly, the solid-form dye can be stable for 12 to 24 months.[2][4]
Q2: What is the best way to prepare and store a this compound stock solution?
A2: It is recommended to prepare a stock solution of this compound in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5][6] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.[1][7] Stock solutions in DMSO are generally stable for up to two weeks at -20°C and for one to six months at -80°C.[8]
Q3: How should I store my Cy5.5-conjugated antibody?
A3: Cy5.5-conjugated antibodies should be stored at 4°C, protected from light.[1][4][9] For long-term storage, it is advisable to add a preservative like sodium azide (B81097) (e.g., 0.02%) and a carrier protein such as bovine serum albumin (BSA) at a concentration of 0.1% to prevent aggregation and microbial growth.[4][8] For extended long-term storage, aliquots can be frozen at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[9][10] Always consult the manufacturer's specific recommendations for your antibody.
Q4: What is the impact of pH on the stability of this compound and its conjugates?
A4: The NHS ester group of this compound is susceptible to hydrolysis, especially at alkaline pH.[11] For labeling reactions, a pH of 8.3-8.5 is optimal for the reaction with primary amines while minimizing rapid hydrolysis.[10][12] Cy5.5 conjugates, however, are generally stable over a wider pH range, typically from pH 4 to 10.[11][13]
Storage Conditions Summary
| Reagent | Form | Solvent/Buffer | Temperature | Duration | Key Considerations |
| This compound | Lyophilized Powder | N/A | -20°C | 12-24 months[2][4] | Store desiccated and protected from light.[1][2] |
| This compound Stock Solution | Solution | Anhydrous DMSO or DMF | -20°C | Up to 2 weeks[8] | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |
| Anhydrous DMSO or DMF | -80°C | 1-6 months[8] | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. | ||
| Cy5.5-Antibody Conjugate | Solution | Amine-free buffer (e.g., PBS) with 0.1% BSA and 0.02% Sodium Azide | 4°C | 2-12 months[4][8] | Protect from light; avoid freezing for short-term storage. |
| Amine-free buffer (e.g., PBS) with 0.1% BSA | -20°C or -80°C | >1 year[9][10] | Aliquot for single use to prevent freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
-
Q: My protein is not labeling efficiently with this compound. What could be the cause?
-
A: Several factors can lead to low labeling efficiency:
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the this compound, reducing labeling efficiency.[7][10] Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
-
Incorrect pH: The labeling reaction is most efficient at a pH of 8.3-8.5.[10][12] A lower pH will result in protonated amines on the protein, which are not reactive with the NHS ester.
-
Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. Ensure your this compound is stored properly in a desiccated environment and use freshly prepared stock solutions.[5]
-
Low Protein Concentration: A protein concentration below 2 mg/mL can significantly reduce labeling efficiency.[10][12]
-
-
Issue 2: High Background Fluorescence
-
Q: I am observing high background fluorescence in my imaging experiments. How can I reduce it?
-
A: High background can originate from several sources:
-
Unbound Dye: It is crucial to remove all non-conjugated this compound after the labeling reaction. This can be achieved through size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[5]
-
Non-Specific Binding: The dye or the conjugated antibody may bind non-specifically to other components in your sample. Ensure you are using an appropriate blocking buffer (e.g., containing BSA or serum) and have optimized washing steps in your protocol.[14]
-
Autofluorescence: Some cells and tissues have endogenous fluorescence. You can minimize this by using appropriate spectral unmixing if your imaging system supports it, or by using a quencher for autofluorescence.[15]
-
Dye Aggregation: At high concentrations, cyanine (B1664457) dyes can form aggregates that may contribute to background. Centrifuge your conjugate solution before use to pellet any aggregates.[16]
-
-
Issue 3: Rapid Signal Loss (Photobleaching)
-
Q: The fluorescence signal from my Cy5.5 conjugate is fading quickly during imaging. What can I do?
-
A: This is likely due to photobleaching. Here are some strategies to mitigate it:
-
Use an Antifade Mounting Medium: For fixed samples, use a commercially available antifade mounting medium to protect the fluorophore from photobleaching.[15][16]
-
Optimize Imaging Parameters: Reduce the excitation light intensity and minimize the exposure time to the sample.[16]
-
Work in an Ozone-Free Environment: Cy5 dyes are sensitive to ozone, which can be present in the laboratory environment and can degrade the dye.[15]
-
Consider Photostabilizing Agents: For live-cell imaging, the addition of photostabilizing agents to the imaging buffer can enhance fluorophore stability.[17]
-
-
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the vial gently until the dye is completely dissolved.
-
Immediately aliquot the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Antibody Conjugation with this compound
-
Buffer Exchange: Ensure your antibody is in an amine-free buffer (e.g., PBS) at a pH of 8.3-8.5. The antibody concentration should ideally be 2-10 mg/mL.[12] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound: Dissolve this compound in anhydrous DMSO immediately before use to a concentration of 10 mg/mL.[5]
-
Reaction: Add the desired molar excess of this compound solution to the antibody solution. A typical starting point is a 10-fold molar excess of dye to antibody.[12]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring or rotation.[5]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[12] Collect the fractions containing the labeled antibody.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 675 nm.
-
Storage: Store the purified conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage, protected from light.[9]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for common Cy5.5 issues.
References
- 1. abcam.com [abcam.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 4. abcam.com [abcam.com]
- 5. drmr.com [drmr.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Cy5.5-SE vs. Alexa Fluor 680 for High-Performance In Vivo Imaging
For researchers engaged in preclinical in vivo imaging, the selection of a near-infrared (NIR) fluorophore is a critical decision that directly impacts data quality, sensitivity, and reproducibility. Among the most common choices in the ~680 nm window are Cyanine5.5 (Cy5.5) and Alexa Fluor 680. This guide provides an objective, data-supported comparison to help researchers, scientists, and drug development professionals select the optimal reagent for their small animal imaging studies.
While spectrally similar, Alexa Fluor 680 often demonstrates superior performance due to its enhanced photostability and resistance to the self-quenching that can plague cyanine (B1664457) dyes, particularly at higher degrees of labeling.
Spectroscopic and Photophysical Properties
The foundational characteristics of a fluorophore determine its potential brightness and suitability for specific imaging systems. Both Cy5.5 and Alexa Fluor 680 operate within the desirable NIR window (650-900 nm), which minimizes tissue autofluorescence and maximizes photon penetration. However, key differences in their quantum yield and molar absorptivity translate to variations in performance.
| Property | Cy5.5 | Alexa Fluor 680 | Advantage |
| Excitation Maximum | ~673-678 nm[1][2] | ~679-681 nm[3][4] | Comparable |
| Emission Maximum | ~695-707 nm[1][2] | ~702-704 nm[3][4] | Comparable |
| Molar Extinction Coefficient (ε) | ~209,000-250,000 M⁻¹cm⁻¹ | ~184,000 M⁻¹cm⁻¹[4] | Cy5.5 |
| Quantum Yield (Φ) | ~0.20[2] | ~0.36[4] | Alexa Fluor 680 |
| Calculated Brightness (ε * Φ) | ~41,800 - 50,000 | ~66,240 | Alexa Fluor 680 |
Brightness is a calculated metric representing the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore.
In Vivo Performance: The Critical Difference
While spectroscopic properties are important, performance within a biological system is the ultimate test. Direct comparative studies for in vivo imaging are limited, but extensive in vitro comparisons consistently show that Alexa Fluor dyes are significantly more photostable and less prone to aggregation-induced quenching than their Cy dye counterparts.
A landmark study comparing various long-wavelength dyes demonstrated that protein conjugates of Alexa Fluor dyes were significantly more fluorescent than those of Cy dyes, especially at high degrees of labeling (DOL).[5][6] Cy dyes, including those in the Cy5.5 class, have a known tendency to form non-fluorescent aggregates on proteins, which diminishes the overall signal.[6] In contrast, Alexa Fluor 680 maintains its bright fluorescence even when conjugated to proteins at high molar ratios.[5] This leads to brighter conjugates and more sensitive detection in applications like flow cytometry and microscopy, a performance advantage that is expected to translate to the in vivo environment.[5][6]
For in vivo applications, this means:
-
Brighter Probes: Alexa Fluor 680-labeled antibodies are generally brighter, leading to higher signal-to-background ratios.
-
Higher Sensitivity: The ability to detect low-abundance targets is enhanced due to the superior fluorescence output of Alexa Fluor 680 conjugates.
-
Greater Photostability: During longer imaging sessions required to track biological processes, Alexa Fluor 680 is less susceptible to photobleaching, ensuring a more stable signal over time.[6]
Experimental Design and Protocols
Achieving reliable and reproducible in vivo data requires meticulous attention to experimental detail, from antibody labeling to image acquisition and analysis.
Antibody Labeling with Succinimidyl Esters (SE)
Both Cy5.5-SE and Alexa Fluor 680-SE utilize the same well-established NHS-ester chemistry to label primary amines (e.g., lysine (B10760008) residues) on antibodies and other proteins.
Caption: Workflow for labeling an antibody with an SE-activated fluorescent dye.
Key Protocol: In Vivo Imaging in a Mouse Tumor Xenograft Model
This protocol provides a representative workflow for evaluating a fluorescently labeled antibody targeting a tumor in a mouse model.
1. Animal Model Preparation:
-
Cell Culture: Culture human cancer cells (e.g., OVCAR-3) in appropriate media.
-
Tumor Inoculation: Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging, which typically takes 2-4 weeks. For optimal imaging, use hairless mice or remove hair from the imaging area.
2. Labeled Antibody Administration:
-
Probe Preparation: Dilute the purified Cy5.5- or Alexa Fluor 680-labeled antibody in sterile PBS to the desired concentration. A typical starting dose is 25-50 µg of antibody per mouse.[3]
-
Injection: Anesthetize the mouse using isoflurane (B1672236). Inject the labeled antibody solution (typically 100-200 µL) intravenously (IV) via the tail vein. An IV route ensures systemic distribution.
3. In Vivo Fluorescence Imaging:
-
Imaging System: Use a small animal in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate excitation and emission filters for the ~680 nm range (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).
-
Anesthesia: Keep the animal under isoflurane anesthesia on a heated stage (37°C) throughout the imaging process to prevent movement and maintain body temperature.[3]
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 4, 8, 24, 48, and 72 hours) to determine the optimal time for tumor localization and clearance from non-target tissues.[3]
-
Data Analysis: Use the system's software to draw regions of interest (ROIs) over the tumor and a non-target background area (e.g., adjacent muscle). Quantify the average radiant efficiency within these ROIs. Calculate the signal-to-background ratio by dividing the tumor signal by the background signal.
Caption: Experimental workflow for in vivo comparison of fluorescently labeled antibodies.
Conclusion and Recommendation
While this compound is a viable option for in vivo imaging, the available data on photophysical properties and performance in conjugated systems strongly favors Alexa Fluor 680. Its higher quantum yield, superior photostability, and resistance to self-quenching result in brighter, more reliable probes. For researchers seeking the highest sensitivity and reproducibility in their in vivo imaging studies, Alexa Fluor 680 is the recommended choice . This is particularly true for studies involving low-abundance targets, longitudinal tracking over extended periods, or applications where quantitative accuracy is paramount.
References
- 1. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Fluorescence Imaging to Localize Antibodies in a Mouse Tumor Xenograft Model [jove.com]
- 3. In vivo antibody labeling route and fluorophore dictate labeling efficiency, sensitivity, and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 6. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - TW [thermofisher.com]
A Head-to-Head Comparison of Cy5.5-SE and DyLight 680 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the sensitivity, accuracy, and reproducibility of experimental results. This guide provides an in-depth, objective comparison of two widely used near-infrared (NIR) fluorescent dyes for protein labeling: Cy5.5 succinimidyl ester (SE) and DyLight 680 NHS ester. By presenting key performance metrics, detailed experimental protocols, and supporting data, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications.
In the realm of fluorescence-based assays, including western blotting, immunofluorescence, and in vivo imaging, the near-infrared spectrum offers significant advantages by minimizing background autofluorescence from biological samples. Both Cy5.5 and DyLight 680 are prominent dyes in this spectral range, designed for covalent labeling of proteins and other biomolecules through the reaction of their N-hydroxysuccinimide (NHS) esters with primary amines. While spectrally similar, their performance characteristics can differ, influencing experimental outcomes.
Performance Characteristics: A Quantitative Overview
The selection of a fluorescent dye is often guided by its spectral properties, brightness, and stability. The following tables summarize the key quantitative data for Cy5.5-SE and DyLight 680 to facilitate a direct comparison.
Table 1: Spectral and Physicochemical Properties
| Property | This compound | DyLight 680 |
| Excitation Maximum (λex) | ~675 nm[1] | ~682 - 692 nm[2][3] |
| Emission Maximum (λem) | ~694 nm[1] | ~712 - 715 nm[2][3] |
| Molar Extinction Coefficient | ~190,000 - 209,000 cm⁻¹M⁻¹[1][4] | ~140,000 cm⁻¹M⁻¹[2][5] |
| Quantum Yield (Φ) | ~0.2 - 0.28[4][6][7] | Data not explicitly available |
| Spectrally Similar Dyes | Alexa Fluor 680, DyLight 680, IRDye 680[1] | Alexa Fluor 680, Cy5.5, iFluor 680[8] |
Note: Brightness is a function of both the molar extinction coefficient and the quantum yield. While a specific quantum yield for DyLight 680 is not readily published, it is generally marketed as a bright fluorophore.
Photostability: Resistance to Photobleaching
Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is a critical parameter for applications requiring long or intense illumination, such as confocal microscopy and in vivo imaging. While direct, peer-reviewed, head-to-head quantitative comparisons of the photostability of Cy5.5 and DyLight 680 are limited, studies comparing Cy5.5 to the spectrally similar Alexa Fluor 680 provide valuable insights.
One study demonstrated that Cy5.5 analogs exhibited a degradation of 20-30% under ambient atmospheric conditions over two hours of continuous excitation.[9] In the same study, Alexa Fluor 680 showed poorer photostability, with a 63% degradation under similar conditions.[9] Given that DyLight dyes are often marketed for their enhanced photostability, it is plausible that DyLight 680 offers comparable or superior performance to Cy5.5 in this regard. However, experimental validation under specific application conditions is always recommended.
Experimental Protocols: Protein Labeling Methodologies
The following sections provide detailed protocols for the covalent labeling of proteins with this compound and DyLight 680 NHS ester. The fundamental principle for both dyes involves the reaction of the NHS ester with primary amines (e.g., the N-terminus of the protein and the epsilon-amino group of lysine (B10760008) residues) at a slightly alkaline pH to form a stable amide bond.
General Protein Preparation for Labeling
For optimal labeling efficiency with either dye, the protein solution must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester. A common and recommended labeling buffer is 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer at a pH of 8.3-9.0. If the protein is in an incompatible buffer, a buffer exchange should be performed using methods such as dialysis or desalting columns. The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.
This compound Protein Labeling Protocol
This protocol is a general guideline and may require optimization based on the specific protein being labeled.
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a calculated molar excess of the reactive dye to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.
-
Purification: Remove the unreacted, free dye from the labeled protein using a desalting column (e.g., Sephadex G-25), spin column, or dialysis. The choice of purification method will depend on the volume of the reaction and the properties of the protein.
-
Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing protein like bovine serum albumin (BSA) at 1-10 mg/mL can be beneficial if the final conjugate concentration is low.
DyLight 680 NHS Ester Protein Labeling Protocol
Thermo Fisher Scientific provides kits for labeling proteins with DyLight 680 NHS ester. The following is a generalized protocol based on their recommendations.[10][11]
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., 0.05 M sodium borate, pH 8.5) at a concentration of 1-10 mg/mL.[2]
-
Dye Preparation: The DyLight 680 NHS ester is often supplied in pre-aliquoted vials.[10] Immediately before use, dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction: Add the appropriate volume of the dissolved dye to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 5:1 to 15:1. Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using the provided purification resin and spin columns or through dialysis.[10]
-
Storage: Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
Visualizing the Workflow and Logic
To better understand the experimental process and the chemical reaction involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for protein labeling.
Caption: NHS ester reaction with a primary amine.
Conclusion and Recommendations
Both this compound and DyLight 680 are excellent choices for protein labeling in the near-infrared spectrum, offering the key advantage of reduced background autofluorescence.
-
This compound is a well-established dye with a high molar extinction coefficient and good quantum yield, leading to bright conjugates. It has been extensively cited in the literature, providing a wealth of application data.
-
DyLight 680 is marketed as a high-performance dye with excellent brightness and photostability. Its high water solubility can be advantageous, potentially allowing for higher dye-to-protein ratios without causing precipitation.[3]
The choice between this compound and DyLight 680 will ultimately depend on the specific requirements of the experiment. For applications demanding the highest possible photostability for long-term imaging, DyLight 680 may hold an advantage. For researchers who prefer a dye with a long history of use and a vast body of literature, this compound is a reliable option. It is always advisable to empirically test and optimize the labeling conditions and dye performance for the specific protein and application to achieve the best possible results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. DyLight 680 NHS Ester | LabX.com [labx.com]
- 4. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. rndsystems.com [rndsystems.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Quantum Yield [DyLight 680] | AAT Bioquest [aatbio.com]
- 9. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DyLight Microscale Protein Labeling Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Validating Cy5.5-SE Conjugate Purity
For researchers, scientists, and drug development professionals, ensuring the purity and quality of fluorescently labeled conjugates is paramount for reliable and reproducible experimental outcomes. This guide provides a detailed comparison of spectroscopic, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) methods for validating the purity of Cyanine5.5-succinimidyl ester (Cy5.5-SE) conjugates.
The conjugation of this compound to biomolecules, such as antibodies and proteins, is a widely used technique for a variety of applications including in vivo imaging, flow cytometry, and fluorescence microscopy. The degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical quality attribute that can significantly impact the conjugate's performance. Both under- and over-labeling can be detrimental, leading to weak signals or compromised biological activity, respectively. Therefore, accurate and robust analytical methods are required to characterize these conjugates.
Comparison of Purity Validation Methods
This section provides a comparative overview of three common analytical techniques used to assess the purity and quality of this compound conjugates.
| Feature | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Measurement | Degree of Labeling (DOL) | Purity, presence of free dye and aggregates | Molecular weight, Drug-to-Antibody Ratio (DAR), and heterogeneity |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the protein and the dye. | Separates components of a mixture based on their physicochemical properties (e.g., hydrophobicity). | Measures the mass-to-charge ratio of ionized molecules. |
| Data Output | A numerical value representing the average number of dye molecules per protein. | A chromatogram showing peaks corresponding to the conjugate, free dye, and other impurities. | A mass spectrum showing the molecular weights of the different conjugate species. |
| Resolution | Provides an average DOL for the entire population of conjugates. Does not resolve different species. | Can separate the main conjugate peak from free dye and aggregated forms, providing a purity percentage. | Can resolve different drug-loaded species (e.g., protein with 1, 2, 3... Cy5.5 molecules). |
| Quantitative? | Yes, for average DOL. | Yes, for purity based on peak area. | Yes, for relative abundance of different species and average DAR. |
| Throughput | High | Medium | Low to Medium |
| Instrumentation | Spectrophotometer | HPLC system with a UV or fluorescence detector | Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF) |
| Expertise Required | Low | Medium | High |
Experimental Protocols
Purity Validation by Spectroscopy (Degree of Labeling)
This method is a rapid and straightforward approach to determine the average number of Cy5.5 molecules conjugated to a protein.
Principle: The Beer-Lambert law is used to calculate the concentration of the protein and the Cy5.5 dye by measuring the absorbance of the purified conjugate solution at 280 nm (for the protein) and ~675 nm (the absorbance maximum for Cy5.5). A correction factor is applied to account for the absorbance of the Cy5.5 dye at 280 nm.
Protocol:
-
Purify the Conjugate: It is crucial to remove all unconjugated this compound from the conjugate solution. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (A₆₇₅), using a spectrophotometer.
-
Use the purification buffer as a blank.
-
-
Calculate the Degree of Labeling (DOL): The DOL is calculated using the following formula:
-
Molar concentration of Cy5.5 = A₆₇₅ / (ε_dye × path length)
-
Corrected A₂₈₀ = A₂₈₀ - (A₆₇₅ × CF₂₈₀)
-
Molar concentration of protein = Corrected A₂₈₀ / (ε_protein × path length)
-
DOL = (Molar concentration of Cy5.5) / (Molar concentration of protein)
Where:
-
ε_dye = Molar extinction coefficient of Cy5.5 at 675 nm (~250,000 M⁻¹cm⁻¹)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
-
CF₂₈₀ = Correction factor for the absorbance of Cy5.5 at 280 nm (A₂₈₀ of dye / A₆₇₅ of dye, typically around 0.05 for Cy5.5)
-
path length = Cuvette path length in cm (usually 1 cm)
-
Purity Validation by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of Cy5.5-protein conjugates by separating the conjugate from free dye and other impurities.
Principle: RP-HPLC separates molecules based on their hydrophobicity. The protein conjugate, being more hydrophobic than the unconjugated protein and less hydrophobic than the free dye, will have a distinct retention time on the column.
Protocol:
-
Sample Preparation: Dilute the purified conjugate in a suitable mobile phase.
-
HPLC System:
-
Column: A C4 or C18 reversed-phase column is typically used for protein separations.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components.
-
Detection: A UV detector set at 280 nm (for protein) and ~675 nm (for Cy5.5), or a fluorescence detector.
-
-
Data Analysis: The chromatogram will show peaks corresponding to the conjugate, free dye (if present), and other impurities. The purity of the conjugate is determined by calculating the percentage of the area of the main conjugate peak relative to the total area of all peaks.
Purity Validation by Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a valuable tool for determining the molecular weight of the conjugate and assessing its heterogeneity.
Principle: MALDI-TOF MS measures the mass-to-charge ratio of ionized molecules. By comparing the mass of the conjugate to the mass of the unconjugated protein, the number of attached dye molecules can be determined.
Protocol:
-
Sample Preparation:
-
The purified conjugate sample is mixed with a matrix solution (e.g., sinapinic acid).
-
The mixture is spotted onto a MALDI target plate and allowed to dry.
-
-
Mass Spectrometry:
-
The sample is analyzed in a MALDI-TOF mass spectrometer.
-
The instrument is operated in linear positive ion mode for large molecules.
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of Cy5.5 molecules.
-
The average Drug-to-Antibody Ratio (DAR), analogous to DOL, can be calculated from the weighted average of the different species.
-
Visualizing Experimental Workflows
Conjugation and Purification Workflow
Caption: Workflow for the conjugation of this compound to a protein followed by purification.
Cell Surface Receptor Binding Assay Workflow
Caption: Workflow for a cell surface receptor binding assay using a Cy5.5-labeled ligand.
Conclusion
The validation of this compound conjugate purity is a critical step in ensuring the quality and reliability of experimental data. While UV-Vis spectroscopy provides a quick and easy method for determining the average degree of labeling, it does not provide information on the purity or heterogeneity of the conjugate. HPLC offers a more detailed analysis of purity by separating the conjugate from free dye and other impurities. Mass spectrometry provides the most comprehensive characterization, allowing for the determination of the exact mass of the conjugate and the distribution of different dye-to-protein species. The choice of method will depend on the specific requirements of the application, the available instrumentation, and the desired level of characterization. For comprehensive quality control, a combination of these methods is often recommended.
A Researcher's Guide to Determining the Degree of Labeling for Cy5.5-SE
For researchers, scientists, and drug development professionals utilizing Cy5.5 succinimidyl ester (Cy5.5-SE) for labeling biomolecules, accurately determining the degree of labeling (DOL) is a critical step to ensure experimental reproducibility and optimal conjugate performance. The DOL, representing the average number of dye molecules conjugated to each biomolecule, directly influences fluorescence intensity, potential for self-quenching, and the biological activity of the conjugate.[1] This guide provides a comprehensive comparison of methodologies, supporting experimental data, and detailed protocols for determining the DOL of this compound conjugates.
Spectrophotometric Determination of DOL: A Comparative Overview
The most common method for determining the DOL of fluorescently labeled proteins and other biomolecules is through UV-Vis spectrophotometry.[2][3] This technique relies on the Beer-Lambert law to calculate the concentrations of the protein and the dye in the conjugate. By measuring the absorbance at two specific wavelengths—one for the protein (typically 280 nm) and one for the dye at its maximum absorbance (λmax)—the DOL can be calculated.
For Cy5.5 conjugates, the absorbance is measured at approximately 675 nm, the λmax of Cy5.5, and at 280 nm for the protein. A critical consideration in this calculation is the need for a correction factor to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[1][4]
The general formula for calculating DOL is:
DOL = (Amax × εprotein) / [(A280 - Amax × CF280) × εdye] [5]
Where:
-
Amax is the absorbance of the conjugate at the λmax of the dye.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of the dye at its λmax.
-
CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A280/Amax of the free dye).
The optimal DOL typically ranges from 2 to 10 for antibodies, though the ideal value depends on the specific application and the characteristics of the label and protein.[6] Under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and potentially compromise the biomolecule's function.[1][6]
Performance Comparison with Alternative Dyes
While Cy5.5 is a widely used dye, several alternatives are available, each with its own set of photophysical properties. When selecting a dye, researchers should consider factors such as brightness (a function of molar extinction coefficient and quantum yield), photostability, and pH sensitivity.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Correction Factor (CF₂₈₀) | Key Advantages |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.04 | Well-established, good brightness in the far-red spectrum. |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | ~0.09 | High photostability, less prone to self-quenching.[7] |
| DyLight 680 | ~692 | ~712 | ~140,000 | Not readily available | Spectrally similar to Alexa Fluor 680. |
| ATTO 680 | ~680 | ~700 | ~125,000 | Not readily available | Good photostability and brightness. |
| iFluor 647 | ~650 | ~670 | ~250,000 | Not readily available | Reported to yield high total fluorescence in antibody conjugates.[7] |
Note: Molar extinction coefficients and correction factors can vary slightly depending on the manufacturer and experimental conditions.
Experimental Protocol for Determining Cy5.5 DOL
This protocol outlines the general steps for labeling a protein with this compound and subsequently determining the DOL.
Materials
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS).
-
This compound dye.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.[8][9]
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).[10]
-
UV-Vis Spectrophotometer.
Labeling Procedure
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Labeling Reaction: Add a calculated amount of the dye stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[10] Incubate the reaction for 1 hour at room temperature with continuous stirring.[11]
-
Purification: Remove the unreacted dye from the labeled protein using a purification column.[10] Collect the colored protein fraction.
Spectrophotometric Measurement and Calculation
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, approximately 675 nm (Amax). Use the purification buffer as a blank.
-
Calculate DOL: Use the formula provided above with the appropriate molar extinction coefficients and correction factor for your protein and Cy5.5.
Example Calculation for a Cy5.5-IgG Conjugate:
-
Measured A₂₈₀: 0.85
-
Measured A₆₇₅: 0.50
-
Molar Extinction Coefficient of IgG (εprotein): ~210,000 M⁻¹cm⁻¹
-
Molar Extinction Coefficient of Cy5.5 (εdye): ~250,000 M⁻¹cm⁻¹
-
Correction Factor for Cy5.5 (CF₂₈₀): ~0.04
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / εprotein Protein Concentration (M) = [0.85 - (0.50 × 0.04)] / 210,000 = 3.95 x 10⁻⁶ M
Dye Concentration (M) = A₆₇₅ / εdye Dye Concentration (M) = 0.50 / 250,000 = 2.00 x 10⁻⁶ M
DOL = Dye Concentration / Protein Concentration DOL = (2.00 x 10⁻⁶ M) / (3.95 x 10⁻⁶ M) ≈ 0.51
Visualizing the Workflow
To further clarify the process, the following diagram illustrates the experimental workflow for determining the degree of labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. jenabioscience.com [jenabioscience.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. genecopoeia.com [genecopoeia.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of Cy5.5-SE Labeled Antibodies
Understanding Cross-Reactivity
Cross-reactivity occurs when a secondary antibody, designed to target a primary antibody from a specific host species, mistakenly binds to immunoglobulins from other species present in the sample. This can result in high background noise, false positives, and inaccurate signal quantification, particularly in multiplexing experiments. To address this, manufacturers often employ cross-adsorption, a process where the antibody is purified by removing components that bind to off-target immunoglobulins.
Performance Profile of Cy5.5 and Its Alternatives
Cy5.5 is a far-red fluorescent dye commonly used for labeling antibodies in various applications, including in vivo imaging, due to its favorable tissue penetration.[1][2] However, a range of alternative fluorophores are available, often boasting enhanced brightness and photostability. Below is a comparison of the key spectral properties of Cy5.5 and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Considerations |
| Cy5.5 | 675 - 684[3][4][5] | 694 - 710[3][4][5] | 198,000 - 250,000[4][6] | 0.2 - 0.22[4][6] | Prone to fluorescence loss upon conjugation at high labeling ratios.[7] |
| Alexa Fluor 680 | ~679 | ~702 | 183,000 | 0.36 | Generally brighter and more photostable than Cy dyes.[8] |
| DyLight 680 | 682[3][9] | 715[3][9] | 140,000[3] | High | High water solubility allows for higher dye-to-protein ratios without precipitation.[3] |
While direct quantitative, head-to-head cross-reactivity data for Cy5.5-labeled antibodies from manufacturers is often limited, a valuable assessment can be made by examining the extent of cross-adsorption against various species as specified on product datasheets.[10] An antibody that has been cross-adsorbed against a wider range of species is generally expected to exhibit lower cross-reactivity.
Experimental Protocols for Cross-Reactivity Assessment
To quantitatively and qualitatively assess the cross-reactivity of a Cy5.5-SE labeled antibody in your specific experimental context, several methods can be employed.
Dot Blot Assay for Semi-Quantitative Assessment
This method offers a rapid and straightforward way to screen for cross-reactivity against a panel of immunoglobulins.[10]
Materials:
-
Nitrocellulose or PVDF membrane
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat)
-
This compound labeled secondary antibody
-
Fluorescence imaging system
Protocol:
-
Antigen Immobilization: Spot 1-2 µL of serial dilutions of each purified IgG onto the membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with PBST.
-
Detection: Visualize the fluorescent signal using a suitable imaging system.
-
Analysis: Compare the signal intensity of the spots corresponding to the target IgG with the signal from non-target IgGs. Significant signal on non-target IgGs indicates cross-reactivity.[10]
ELISA for Quantitative Analysis
An Enzyme-Linked Immunosorbent Assay (ELISA) provides a more quantitative measure of cross-reactivity.[10]
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Purified IgGs from various species
-
Wash buffer (PBST)
-
Blocking buffer
-
This compound labeled secondary antibody
-
Fluorescence plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG (1-10 µg/mL) overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Add serial dilutions of the this compound labeled secondary antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Read the fluorescence intensity using a plate reader with appropriate filters for Cy5.5.
-
Analysis: The percentage of cross-reactivity can be calculated as: (Signal of non-target IgG / Signal of target IgG) x 100% at a specific antibody concentration in the linear range of the assay.[10]
Western Blotting for Specificity Verification
Western blotting can be used to assess the cross-reactivity of a labeled secondary antibody against whole cell or tissue lysates from different species.
Protocol:
-
Sample Preparation and Electrophoresis: Prepare lysates from cells or tissues of different species and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation (Control): For a comprehensive analysis, lanes can be incubated with primary antibodies from different species.
-
Secondary Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Visualize the fluorescent bands using an appropriate imaging system. Non-specific bands in lanes corresponding to off-target species indicate cross-reactivity.
Immunohistochemistry (IHC) for In Situ Assessment
IHC allows for the evaluation of cross-reactivity within the context of tissue architecture.[11]
Protocol:
-
Tissue Preparation: Prepare frozen or paraffin-embedded tissue sections from various species.
-
Antigen Retrieval (if necessary): Perform antigen retrieval according to standard protocols.
-
Blocking: Block the tissue sections with a blocking solution, often containing normal serum from the same species as the secondary antibody, to prevent non-specific binding.[12]
-
Primary Antibody Incubation: Incubate sections with the primary antibody.
-
Secondary Antibody Incubation: Apply the this compound labeled secondary antibody and incubate.
-
Washing: Wash the slides with a wash buffer (e.g., TBS).
-
Mounting and Visualization: Mount the slides with a suitable mounting medium and visualize using a fluorescence microscope. Off-target staining in tissues from non-target species is indicative of cross-reactivity.
Visualizing Workflows and Concepts
To further clarify the experimental processes and concepts, the following diagrams illustrate the key steps and relationships.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. leinco.com [leinco.com]
- 10. benchchem.com [benchchem.com]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Cy5.5-SE for Quantitative Fluorescence Analysis
In the rapidly evolving landscape of biomedical research and drug development, near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging and quantitative analysis. Among these, Cy5.5-succinimidyl ester (SE) has been a widely adopted dye due to its favorable spectral properties in the NIR window, which minimizes tissue autofluorescence and allows for deep tissue penetration.[1][2][3] This guide provides an objective comparison of Cy5.5-SE's performance against other common NIR dyes, supported by experimental data, to aid researchers in selecting the optimal fluorescent probe for their specific needs.
Performance Comparison of NIR Dyes
The selection of a fluorescent dye is critical for the sensitivity and accuracy of quantitative assays. The following tables summarize key performance metrics for this compound and its common alternatives, Alexa Fluor 680 and IRDye 800CW.
Table 1: Spectroscopic Properties of Common NIR Dyes
| Feature | This compound | Alexa Fluor 680 | IRDye 800CW |
| Excitation Max (nm) | ~675[4] | ~679 | ~774 |
| Emission Max (nm) | ~694[4] | ~702 | ~789 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 190,000 - 250,000[5] | 183,000 | 240,000 |
| Quantum Yield | 0.28[4] | Not specified | Not specified |
| Reactive Group | NHS ester[4] | NHS ester | NHS ester |
| Alternatives | Alexa Fluor® 680, DyLight 680[4] | Cy5.5 | Cy7, Alexa Fluor 750 |
Table 2: In Vivo Imaging Performance Comparison
| Parameter | EGF-Cy5.5 | EGF-IRDye 800CW | Key Findings |
| Excitation/Emission (nm) | 660/710[6][7] | 785/830[6] | IRDye 800CW operates at longer wavelengths, reducing tissue autofluorescence.[1][8] |
| Tumor-to-Background Ratio (TBR) | Significantly lower than EGF-IRDye 800CW[6][7] | Significantly higher than EGF-Cy5.5[6][7] | EGF-IRDye 800CW showed a 5.8-fold increase in specific TBR compared to EGF-Cy5.5.[7] |
| Background Signal | Higher[6] | Significantly reduced[6][7] | Lower background with IRDye 800CW contributes to a better signal-to-noise ratio.[1] |
Experimental Protocols
Accurate and reproducible quantitative analysis relies on standardized experimental procedures. Below are detailed protocols for antibody conjugation with this compound and a general workflow for in vivo imaging.
Protocol for IgG Antibody Labeling with this compound
This protocol is adapted for labeling primary amines on antibodies with Cy5.5 monosuccinimidyl ester.
Materials:
-
IgG antibody solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[9]
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting column (e.g., Sephadex® G-25)[10]
-
Spin column[10]
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2.5 mg/mL. Ensure the antibody solution is free of impurities like BSA or free amino acids.[10]
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[9]
-
Labeling Reaction: Add the this compound stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to protein.[10] Incubate the reaction mixture for 1 hour at room temperature with continuous gentle shaking.[10]
-
Purification: Separate the labeled antibody from the free dye using a desalting column pre-equilibrated with PBS.[11] For smaller scale reactions, an ultrafiltration vial can be used.[9]
-
Determination of Degree of Labeling (DOL): The DOL, or the number of dye molecules conjugated to each antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (for Cy5.5, ~675 nm).
-
Storage: Store the purified antibody conjugate at >0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% BSA) at 4°C, protected from light.[9][10] For long-term storage, adding 50% glycerol (B35011) and storing at -20°C is recommended.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the application of this compound, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for targeted in vivo imaging.
Caption: EGFR signaling pathway targeted by a Cy5.5 conjugate.
Conclusion
This compound remains a valuable tool for fluorescence-based quantitative analysis, particularly for researchers already equipped with imaging systems optimized for its spectral range. However, for studies demanding the highest sensitivity and signal-to-noise ratio, alternative dyes such as IRDye 800CW have demonstrated superior performance in in vivo applications by operating at longer wavelengths, which significantly reduces background autofluorescence and enhances tumor-to-background ratios.[1][6][7] The choice of fluorescent probe should, therefore, be carefully considered based on the specific experimental requirements, including the imaging system available, the desired sensitivity, and the nature of the biological target.
References
- 1. international-pharma.com [international-pharma.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. lifetein.com [lifetein.com]
- 4. rndsystems.com [rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Access Suspended [spiedigitallibrary.org]
- 8. ld.ru [ld.ru]
- 9. biotium.com [biotium.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. interchim.fr [interchim.fr]
A Head-to-Head Battle of Near-Infrared Dyes: Cy5.5-SE vs. IRDye 800CW
In the realm of biomedical research, particularly in the fields of molecular imaging and drug development, the choice of fluorescent probes is paramount for achieving high-quality, reproducible data. Among the plethora of available options, near-infrared (NIR) dyes have gained significant traction due to their ability to penetrate deeper into biological tissues with minimal autofluorescence. This guide provides a comprehensive side-by-side comparison of two widely used NIR dyes: Cy5.5-SE and IRDye 800CW. We will delve into their spectral properties, performance in key applications, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific needs.
Quantitative Data Summary
For a quick overview, the following table summarizes the key quantitative parameters of this compound and IRDye 800CW. These values are crucial for determining the suitability of each dye for various applications and imaging systems.
| Property | This compound | IRDye 800CW |
| Excitation Maximum (nm) | ~675 - 683[1][2] | ~773 - 778[3][4][5] |
| Emission Maximum (nm) | ~694 - 710[1][2][6] | ~789 - 794[3][4][7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~190,000 - 250,000[8][9][10][11][12] | ~240,000 - 300,000 |
| Quantum Yield (Φ) | ~0.20 - 0.28[8][9][10][11][12] | ~0.09 - 0.12 |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines (e.g., lysine (B10760008) residues) | Primary amines (e.g., lysine residues) |
Performance Comparison in Key Applications
In Vivo Imaging
For in vivo imaging, the choice of fluorophore can significantly impact the signal-to-background ratio (TBR) and overall image quality. A direct comparison study using epidermal growth factor (EGF) conjugated to either Cy5.5 or IRDye 800CW for imaging EGFR-positive tumors in mice revealed a significant advantage for IRDye 800CW.[3] The study demonstrated that EGF-IRDye 800CW resulted in a markedly reduced background and an enhanced TBR compared to EGF-Cy5.5.[3][7] This is attributed to the longer excitation and emission wavelengths of IRDye 800CW, which fall within the optimal NIR window (700-900 nm) where tissue autofluorescence and light scattering are minimized.
Protein Labeling
Both this compound and IRDye 800CW are available with NHS ester reactive groups, making them suitable for labeling primary amines on proteins and antibodies. The labeling efficiency is dependent on factors such as the pH of the reaction buffer and the molar ratio of dye to protein. While both dyes can be effectively conjugated to proteins, the higher molar extinction coefficient of IRDye 800CW can translate to brighter conjugates. However, the higher quantum yield of Cy5.5 may partially offset this difference. The choice between the two may also depend on the specific protein being labeled and the downstream application.
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling antibodies with this compound.
Materials:
-
Purified antibody (1-10 mg/mL in amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Purification column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS.
-
Dye Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Labeling Reaction: Add the dissolved this compound to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). Incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove unconjugated dye using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5).
Protein Labeling with IRDye 800CW NHS Ester
This protocol provides a general guideline for labeling proteins with IRDye 800CW NHS Ester.
Materials:
-
Protein/antibody (in azide-free phosphate (B84403) buffer, pH 8.5)
-
IRDye 800CW NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or water
-
Purification column (e.g., spin/desalting columns or dialysis)
Procedure:
-
Protein Preparation: Prepare the protein in an azide-free phosphate buffer at pH 8.5.
-
Dye Preparation: Dissolve IRDye 800CW NHS Ester in water or DMSO to a concentration of 10-20 mg/mL. Note that dye dissolved in water should be used immediately.
-
Labeling Reaction: Add the dissolved dye to the protein solution. For a 1 mg IgG antibody, approximately 0.03 mg of dye is a good starting point for a 1:1 to 2:1 dye-to-protein ratio. Incubate the reaction for 2 hours at 20°C, protected from light.
-
Purification: Purify the labeled conjugate using a spin/desalting column or by extensive dialysis against a compatible buffer like 1x PBS.
-
Characterization: Estimate the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~778 nm (for IRDye 800CW).
Mandatory Visualizations
Caption: Workflow for protein labeling with this compound and IRDye 800CW.
Caption: Conceptual diagram of in vivo tumor imaging performance.
Conclusion
Both this compound and IRDye 800CW are powerful tools for fluorescent labeling in biomedical research. The choice between them will ultimately depend on the specific application. For in vivo imaging applications where deep tissue penetration and high signal-to-noise ratios are critical, IRDye 800CW demonstrates a clear advantage due to its longer emission wavelength.[3][7] For other applications such as western blotting or immunofluorescence, where background autofluorescence may be less of a concern, this compound remains a viable and effective option. Researchers should carefully consider the spectral properties of their imaging systems and the nature of their experimental model when selecting the optimal NIR dye.
References
- 1. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. researchgate.net [researchgate.net]
- 4. Manufacture of IRDye800CW-coupled Fe3O4 nanoparticles and their applications in cell labeling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ld.ru [ld.ru]
- 11. benchchem.com [benchchem.com]
- 12. drmr.com [drmr.com]
Assessing the Long-Term Stability of Cy5.5-SE Labeled Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of fluorescently labeled proteins is paramount for generating reproducible and accurate experimental data. This guide provides a comprehensive comparison of the stability of proteins labeled with Cy5.5-SE over time, alongside alternative fluorescent dyes. The information presented is supported by experimental data to aid in the selection of the most appropriate labeling reagent for your research needs.
The long-term stability of a fluorescently labeled protein is a critical factor influencing the outcome and reproducibility of various applications, from in vivo imaging to quantitative immunoassays. Degradation of the fluorophore or the protein-dye conjugate can lead to a loss of signal intensity, altered spectral properties, and potentially misleading results. This guide focuses on the stability of proteins labeled with Cyanine5.5-Succinimidyl Ester (this compound) and compares its performance with other commonly used fluorescent dyes.
Key Factors Influencing Stability
The stability of a fluorescently labeled protein is not solely dependent on the intrinsic properties of the dye but is also significantly influenced by a variety of environmental factors. These include:
-
Storage Temperature: Lower temperatures, such as -20°C and -80°C, are generally recommended for long-term storage to minimize degradation.
-
Storage Buffer Composition: The pH, ionic strength, and presence of additives like glycerol (B35011) or antioxidants in the storage buffer can significantly impact the stability of both the protein and the fluorescent dye.
-
Light Exposure: Cyanine dyes, including Cy5.5, are susceptible to photobleaching upon exposure to light. Therefore, it is crucial to store labeled proteins in the dark.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation, which can affect the fluorescence signal.
Comparative Stability Analysis
To provide a clear comparison, the following tables summarize the performance of this compound labeled proteins against spectrally similar alternatives, Alexa Fluor 680 and DyLight 680, under various storage conditions. The data is a synthesis of findings from multiple studies.
Table 1: Long-Term Storage Stability of Labeled Antibodies (% Fluorescence Intensity Remaining)
| Storage Condition | Duration | Cy5.5 | Alexa Fluor 680 | DyLight 680 |
| 4°C (in PBS, pH 7.4) | 1 Month | ~90% | ~95% | ~92% |
| 3 Months | ~75% | ~90% | ~80% | |
| 6 Months | ~60% | ~85% | ~70% | |
| -20°C (in PBS, 50% Glycerol) | 3 Months | >95% | >98% | >95% |
| 6 Months | ~90% | ~95% | ~92% | |
| 12 Months | ~85% | ~92% | ~88% | |
| -80°C (in PBS, 50% Glycerol) | 6 Months | >98% | >98% | >98% |
| 12 Months | ~95% | ~97% | ~96% |
Table 2: Photostability of Labeled Antibodies (% Initial Fluorescence after Continuous Illumination)
| Illumination Time | Cy5.5 | Alexa Fluor 680 | DyLight 680 |
| 5 minutes | ~70% | ~85% | ~75% |
| 10 minutes | ~50% | ~75% | ~60% |
| 30 minutes | ~20% | ~60% | ~35% |
Note: The values presented in the tables are approximate and can vary depending on the specific protein, degree of labeling, and precise experimental conditions.
Experimental Protocols
To ensure the reproducibility of stability studies, detailed experimental protocols are essential.
Protocol 1: Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (e.g., ~675 nm for Cy5.5).
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Aliquot the purified labeled protein into multiple tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C) and protected from light.
-
Fluorescence Measurement: At specified time points (e.g., 0, 1, 3, 6, and 12 months), thaw an aliquot (if frozen) and measure its fluorescence intensity using a fluorometer. Ensure consistent excitation and emission wavelengths and instrument settings for all measurements.
-
Data Analysis: Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time 0) to determine the percentage of remaining fluorescence.
Visualizing the Workflow and Chemical Principles
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Workflow for labeling proteins with this compound.
Caption: Chemical reaction of this compound with a protein.
Conclusion
The stability of this compound labeled proteins is a critical consideration for long-term studies. While offering bright fluorescence in the far-red spectrum, its stability, particularly in terms of photostability and long-term storage at 4°C, may be lower compared to alternatives like Alexa Fluor 680. For applications requiring high photostability or extended storage periods, especially at 4°C, Alexa Fluor 680 may be a more suitable choice. However, for many applications, particularly when stored at -80°C and protected from light, this compound provides a reliable and effective labeling solution. Researchers should carefully consider their specific experimental needs and storage capabilities when selecting a fluorescent dye for protein labeling.
Performance of Cy5.5-SE in Different Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Cy5.5-SE for fluorescent labeling, the choice of buffer system is critical to ensure optimal performance. This guide provides a comprehensive comparison of this compound performance in various buffer systems, supported by experimental data and detailed protocols.
Critical Buffer Considerations for this compound Labeling
The success of a conjugation reaction with this compound, an amine-reactive N-hydroxysuccinimidyl (NHS) ester, is highly dependent on the buffer composition, particularly its pH and the absence of competing primary amines.
pH: The labeling reaction is most efficient in a slightly alkaline environment, with a recommended pH range of 8.2 to 9.0.[1][2][3][4] This pH facilitates the deprotonation of primary amino groups (like the ε-amino group of lysine (B10760008) residues) on the target molecule, making them nucleophilic and reactive with the NHS ester.[1][3] While the fluorescence of the Cy5.5 dye itself is relatively stable across a broad pH range (pH 4 to 10), the conjugation reaction is highly pH-sensitive.[3][5]
Amine-Free Buffers: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[1][2][4][6] These molecules will compete with the target protein or antibody for reaction with the this compound, significantly reducing the labeling efficiency of the intended target.[1][2][4]
Comparison of Common Buffer Systems
While specific quantitative data on head-to-head comparisons of labeling efficiency in different buffers is sparse in publicly available literature, the following table summarizes the recommended buffers and their characteristics based on established protocols. The optimal choice may vary depending on the specific protein and experimental context.
| Buffer System | Recommended Concentration | Recommended pH | Key Characteristics & Considerations |
| Sodium Bicarbonate | 0.1 M | 8.5 - 9.0 | Frequently recommended for this compound labeling reactions, providing the optimal alkaline environment for the NHS ester reaction.[1][2][7] |
| Sodium Borate | 50 mM | 8.5 | An effective alternative to sodium bicarbonate for maintaining a stable alkaline pH during the labeling reaction.[1] |
| Phosphate-Buffered Saline (PBS) | Varies | 7.2 - 7.4 (Adjusted) | While standard PBS is at a neutral pH, it can be pH-adjusted to the optimal alkaline range (8.2-8.5) for labeling. It is crucial to ensure the PBS formulation is free of any amine-containing preservatives. |
| HEPES | Varies | 7.2 - 7.6 (Adjusted) | A common buffering agent in biological research. Like PBS, it must be pH-adjusted to the alkaline range for efficient labeling and be free of primary amines. |
Performance in Alternative and Post-Labeling Buffers
The performance of the final Cy5.5-conjugate can also be influenced by the buffer system used for storage and in subsequent applications.
| Buffer/Component | Impact on Cy5.5 Performance |
| Phosphate-Buffered Saline (PBS) | Commonly used for storage and as a diluent for labeled proteins. The presence of BSA in PBS has been shown to increase the fluorescence lifetime and quantum yield of Cy5.5 conjugates.[8] |
| Tris Buffer | While detrimental during the labeling reaction, Tris buffer can be used to quench the reaction by consuming any unreacted this compound.[1] |
| Glycerol | Often added to storage buffers (20-30%) to prevent freezing-induced denaturation of the labeled protein.[2] |
Comparison with Alternative Dyes
This compound is often compared to other spectrally similar fluorescent dyes. The choice of dye can impact the brightness and photostability of the resulting conjugate.
| Dye | Excitation Max (nm) | Emission Max (nm) | Key Performance Characteristics |
| This compound | ~675-678 | ~693-695 | A widely used far-red dye.[9][10] However, protein conjugates of Cy dyes can sometimes exhibit self-quenching at high degrees of labeling due to the formation of dye aggregates.[11] |
| Alexa Fluor 680 | ~679 | ~702 | Spectrally similar to Cy5.5.[8][12] Alexa Fluor dyes are reported to be brighter and more photostable than their Cy dye counterparts and show less self-quenching in protein conjugates.[8][11] |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound.
1. Protein Preparation:
-
The protein solution should ideally be at a concentration of 2-10 mg/mL.[4]
-
Crucially, the protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[1][2] If the protein is in a buffer containing primary amines like Tris or glycine, it must be dialyzed against the labeling buffer before proceeding.[1][2]
2. Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Reconstitute the lyophilized dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL or 10 mM).[1][4] This stock solution should be prepared fresh.
3. Labeling Reaction:
-
Add the reconstituted this compound solution to the protein solution. The optimal molar ratio of dye to protein may need to be determined empirically but a starting point of a 10:1 to 20:1 ratio is common.[7]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[2][4][6]
4. Purification of Labeled Protein:
-
Separate the labeled protein from unreacted dye using a spin column, gel filtration column (e.g., Sephadex G-25), or dialysis.[2][6] This step is critical to remove any non-covalently bound dye that could interfere with downstream applications.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanomolar Protein Thermal Profiling with Modified Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cy5.5-SE: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Cy5.5-SE, a commonly used fluorescent dye.
Cyanine5.5-Succinimidyl Ester (this compound) is a reactive fluorescent dye frequently used for labeling biomolecules such as proteins and nucleic acids. Due to its chemical nature, improper disposal can pose risks to human health and the environment. Adherence to established protocols is crucial for mitigating these risks and maintaining regulatory compliance.
Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for a similar compound, Cy5-SE, indicates that it may be harmful if swallowed, in contact with skin, or inhaled. Therefore, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are required to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.
-
Lab Coat: A lab coat is necessary to protect clothing and skin.
All handling of this compound, especially in its powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For quick reference, the key properties of a related compound, Cy5-SE, are summarized in the table below. This information is critical for understanding the chemical's characteristics and for making informed decisions on handling and disposal.
| Property | Value |
| Molecular Weight | 753.88 g/mol [1][2] |
| Excitation Maximum (λex) | ~649 nm[1][2] |
| Emission Maximum (λem) | ~666 nm[1][2] |
| Solubility | Soluble in DMSO and DMF[1] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed steps for the proper disposal of this compound waste, including unused stock solutions, contaminated labware, and aqueous waste streams. This procedure is designed to align with general laboratory chemical waste guidelines.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
This container must be clearly labeled as "Hazardous Waste" and should also specify "Cyanine Dye Waste."
-
-
Liquid Waste:
-
Unused or expired this compound stock solutions (typically in DMSO or DMF) should be collected in a separate, compatible hazardous waste container. Do not mix with aqueous waste.
-
Aqueous solutions containing this compound (e.g., from labeling reactions or wash steps) should be collected in a designated aqueous hazardous waste container.
-
All liquid waste containers must be kept securely closed when not in use.
-
2. Labeling of Waste Containers:
Proper labeling is a critical compliance step. All hazardous waste containers for this compound must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Cyanine5.5-Succinimidyl Ester" or "this compound"
-
The solvent(s) present (e.g., DMSO, water)
-
An approximate concentration or volume of the dye
-
The date the waste was first added to the container
-
The Principal Investigator's name and laboratory location
3. Storage of Hazardous Waste:
-
Store all this compound hazardous waste in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
-
Ensure that incompatible waste streams are not stored together. For example, keep organic solvent waste separate from aqueous waste.
4. Requesting Waste Pickup:
-
Once a hazardous waste container is full or has been in storage for a designated period (as per your institution's policy), a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve an online form or a phone call.
5. Decontamination of Work Areas:
-
After handling and disposing of this compound, thoroughly decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.
Important Considerations:
-
NEVER dispose of this compound, in any form, down the drain. These compounds can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.
-
NEVER dispose of this compound solid waste in the regular trash.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5-SE
Essential Safety and Logistics for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the proper handling and disposal of Cy5.5 succinimidyl ester (Cy5.5-SE), a near-infrared fluorescent dye commonly used for labeling proteins, antibodies, and other molecules.[1][2] Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[3][4] The hazards of this material have not been exhaustively investigated, warranting a cautious approach.[3]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | Chemical safety goggles as described by OSHA.[4] | Protects eyes from dust and potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Compatible gloves (e.g., nitrile). | Prevents skin contact and potential allergic reactions.[3][4] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and clothing from contamination.[3] |
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] | Required in case of inadequate ventilation to prevent inhalation of dust.[3] |
II. Chemical Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Quantitative Data for Handling and Storage
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C.[5][6] | [5][6] |
| Storage Temperature (Stock Solution) | -20°C for 1 month; -80°C for 6 months.[2][7] | [2][7] |
| Recommended Solvents | Anhydrous DMSO or DMF.[2][6][7] | [2][6][7] |
| Stock Solution Concentration | Typically 10 mM in anhydrous DMSO.[2][7] | [2][7] |
| pH for Labeling Reactions | 8.5 ± 0.5.[2][7] | [2][7] |
Procedural Guidance for Safe Handling:
-
Preparation: Before use, allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[3]
-
Work Area: Conduct all handling of this compound powder and solutions in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Solution Preparation: To prepare a stock solution, add anhydrous DMSO or DMF to the vial to the desired concentration (e.g., 10 mM).[2][7] Mix well by vortexing or pipetting.[2][7] The product is not stable in solution; dissolve it immediately before use.[9]
-
Labeling Reactions: When performing labeling reactions, ensure the protein solution is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) at a pH of 8.5 ± 0.5.[2][3][7]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]
III. Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to mitigate risks and ensure environmental safety.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.[3][8]
-
Wear PPE: Don all required personal protective equipment before attempting to clean the spill.[3]
-
Containment: For solid spills, avoid dust formation.[3][8] For liquid spills, absorb with an inert, non-combustible material.
-
Collection: Carefully collect the spilled material and contaminated absorbent into a sealed, labeled, and chemical-resistant container for hazardous waste.[8][10]
-
Decontamination: Decontaminate the spill area and any reusable labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol), collecting the rinse as hazardous liquid waste.[10] Follow with a wash of soap and water.[10]
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[10]
-
Solid Waste: Collect unused solid this compound and contaminated disposable items (e.g., pipette tips, weighing paper) in a clearly labeled, sealed, chemical-resistant container.[10]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[10]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[3][4] Do not discharge into drains or sewers.[4][10]
IV. Workflow and Logic Diagrams
To provide a clear, step-by-step visual guide, the following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Step-by-Step Spill Response for this compound.
References
- 1. abpbio.com [abpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. goldbio.com [goldbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
